3-Bromopyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-bromopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDCBKTUEZPSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622737 | |
| Record name | 3-Bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937669-80-2 | |
| Record name | 3-Bromopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 3-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromopyrazine-2-carboxylic acid. The information is intended to support research, synthesis, and drug development activities by providing key data points and standardized experimental methodologies.
Core Physical and Chemical Properties
This compound, a halogenated heterocyclic compound, serves as a valuable building block in organic synthesis. Its physical characteristics are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
Data Summary
| Property | Value | Source(s) |
| CAS Number | 937669-80-2 | [1][2][3] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |
| Molecular Weight | 202.99 g/mol | [2] |
| Physical Form | Solid | [1] |
| Density | 1.940 ± 0.06 g/cm³ (at 20°C) | [2] |
| Melting Point | Data not available. Isomeric compounds like 6-Bromopyridine-2-carboxylic acid and 2-Bromopyridine-3-carboxylic acid melt in the 192-203°C range.[4][5] | |
| Boiling Point | Data not available. Likely to decompose at high temperatures. | |
| Purity (Typical) | ≥ 97% | [1] |
| Solubility | No specific data available. Similar compounds are sparingly soluble in DMSO, methanol, and water.[6] | |
| pKa | Data not available. | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1] |
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below. These represent standard laboratory procedures applicable to this compound.
Determination of Melting Point (Capillary Method)
The melting point is a critical indicator of purity for a solid compound.[7][8] A sharp melting range typically signifies a high degree of purity.[8]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., paraffin oil)
Procedure:
-
Sample Preparation: A small amount of the this compound is finely crushed into a powder using a mortar and pestle.[9][10]
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (1-2 mm in height) is packed into the sealed end.[10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the melting point apparatus.[9]
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting temperature.[11]
-
Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10] The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa value is essential for understanding the ionization state of the molecule at different pH levels, which is critical in drug development for predicting absorption and distribution.
Apparatus:
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Standardized basic titrant (e.g., 0.1 M NaOH)
Procedure:
-
Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water. Gentle warming may be required to aid dissolution, followed by cooling to room temperature.[12]
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[13]
-
Titration: The acid solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution. The standardized NaOH solution is added incrementally from the burette.[13]
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The volume of titrant at the half-equivalence point is determined. According to the Henderson-Hasselbalch equation, the pH at this half-equivalence point is equal to the pKa of the acid.[12][14]
References
- 1. This compound | 937669-80-2 [sigmaaldrich.com]
- 2. Pharmaceutical and chemical intermediates,CAS#:937669-80-2,3-溴吡嗪-2-羧酸,this compound [en.chemfish.com]
- 3. This compound | 937669-80-2 [chemicalbook.com]
- 4. 2-Bromopyridine-3-carboxylic acid 97 35905-85-2 [sigmaaldrich.com]
- 5. 2-溴吡啶-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. pennwest.edu [pennwest.edu]
- 8. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]
- 9. scribd.com [scribd.com]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. web.williams.edu [web.williams.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pubs.acs.org [pubs.acs.org]
3-Bromopyrazine-2-carboxylic acid chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyrazine-2-carboxylic acid is a halogenated derivative of pyrazine-2-carboxylic acid. The pyrazine ring is a core structure in various biologically active molecules and approved pharmaceuticals. The introduction of a bromine atom and a carboxylic acid group to the pyrazine scaffold offers a versatile platform for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical structure, properties, and synthesis, tailored for professionals in the research and development sector.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a pyrazine ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position.
IUPAC Name: this compound
Chemical Structure:
(Image source: Sigma-Aldrich)
Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available information. It is important to note that some properties for the related but distinct compound, 3-bromopyridine-2-carboxylic acid, are often misattributed to this compound and are included here for clarity and to highlight the data gap.
| Property | Value for this compound | Value for 3-Bromopyridine-2-carboxylic acid (for comparison) | Reference |
| CAS Number | 937669-80-2 | 30683-23-9 | |
| Molecular Formula | C₅H₃BrN₂O₂ | C₆H₄BrNO₂ | |
| Molecular Weight | 202.99 g/mol | 202.01 g/mol | |
| Physical Form | Solid | Solid | |
| Purity | 97% | 97% | |
| Melting Point | Not available | 141-144 °C | |
| Boiling Point | Not available | 315.7±27.0 °C (Predicted) | |
| Solubility | Not available | Not available | |
| InChI Key | OBDCBKTUEZPSNQ-UHFFFAOYSA-N | KBDIRPOTVAODSA-UHFFFAOYSA-N |
Experimental Protocols
While a direct synthesis protocol is unavailable, a related procedure for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid provides insight into the reactivity of the parent molecule.
Example of a Related Synthesis: General Procedure for the Synthesis of N-substituted 3-aminopyrazine-2-carboxamides
This procedure involves the activation of the carboxylic acid group of 3-aminopyrazine-2-carboxylic acid followed by amidation.
-
Activation of the Carboxylic Acid: 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) is treated with 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) in anhydrous dimethyl sulfoxide (DMSO). The reaction mixture is allowed to react for 5-10 minutes until the evolution of CO₂ gas ceases.[1]
-
Amide Bond Formation: The corresponding amine (1.5 equivalents) is then added to the reaction mixture. The reaction is facilitated by microwave irradiation at 120 °C for 30 minutes.[1]
This protocol highlights a common method for modifying the carboxylic acid group on the pyrazine ring, which could be adapted for other synthetic transformations.
Logical Relationships in Synthesis
The synthesis of derivatives from a pyrazine carboxylic acid core often follows a logical workflow. The following diagram illustrates a generalized pathway for the synthesis of pyrazine-2-carboxamide derivatives, which could be conceptually applied to this compound.
References
3-Bromopyrazine-2-carboxylic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromopyrazine-2-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document outlines its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.
Core Compound Data
This compound is a substituted pyrazine derivative. Its unique structural features make it a valuable intermediate for the synthesis of complex heterocyclic molecules with potential biological activity.
| Parameter | Value | Source |
| CAS Number | 937669-80-2 | [1] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1] |
| Molecular Weight | 202.99 g/mol | Calculated |
| Synonyms | 3-bromo-2-pyrazinecarboxylic acid | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Synthesis and Reactivity
While specific, detailed synthesis protocols for this compound are not extensively documented in readily available literature, its structure suggests that it can be synthesized through methods analogous to those used for other brominated heterocyclic carboxylic acids. A plausible synthetic approach would involve the bromination of a suitable pyrazine-2-carboxylic acid precursor. The Hell-Volhard-Zelinskii reaction, a common method for the α-bromination of carboxylic acids, could potentially be adapted for this purpose, although this has not been explicitly reported.
The reactivity of this compound is characterized by the presence of the bromine atom and the carboxylic acid functional group. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents at the 3-position of the pyrazine ring. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, providing a handle for further molecular elaboration.
Applications in Drug Discovery and Medicinal Chemistry
Pyrazine-containing compounds are of significant interest in drug discovery due to their presence in numerous biologically active molecules. The pyrazine scaffold is a key component of several approved drugs. This compound serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications.
Derivatives of pyrazine-2-carboxamide, which can be synthesized from pyrazine-2-carboxylic acids, have shown a range of biological activities, including antibacterial and enzymatic inhibition. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its derivatives have been synthesized and evaluated for their antibacterial activities against clinically isolated XDR S. typhi and as alkaline phosphatase inhibitors.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl Pyrazine-2-Carboxamides:
This protocol describes the coupling of a pyrazine-2-carboxylic acid with an aniline derivative.
-
Materials: Pyrazine-2-carboxylic acid, 4-bromo-3-methyl aniline, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methyl aniline (1.0 eq) in DCM, DMAP (0.2 eq) is added.
-
The reaction mixture is cooled to 0°C.
-
DCC (1.1 eq) is added to the cooled mixture.
-
The reaction is allowed to proceed, and the formation of the amide is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the desired N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
-
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of pyrazine-2-carboxylic acid derivatives, a process for which this compound would be a valuable starting material.
Caption: Synthetic workflow for N-Aryl Pyrazine-2-Carboxamide.
References
An In-depth Technical Guide to the Synthesis of 3-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Bromopyrazine-2-carboxylic acid from pyrazine-2-carboxylic acid. Due to the electron-deficient nature of the pyrazine ring, direct electrophilic bromination presents a significant challenge, often requiring harsh conditions and leading to a mixture of products. This document outlines a plausible and effective synthetic strategy, including a detailed experimental protocol, data presentation, and workflow visualizations to support researchers in this synthetic endeavor.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. The presence of the bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of pyrazine-based compounds with potential therapeutic applications. The carboxylic acid moiety offers a site for amide bond formation and other modifications. This guide focuses on a targeted approach to achieving this specific isomer from the readily available starting material, pyrazine-2-carboxylic acid.
Synthetic Approach: Electrophilic Bromination
The proposed synthesis involves the direct electrophilic bromination of pyrazine-2-carboxylic acid. The pyrazine ring is inherently electron-deficient, making it less susceptible to electrophilic attack compared to benzene or other electron-rich aromatic systems. The carboxylic acid group is an electron-withdrawing group, further deactivating the ring. However, the nitrogen atoms in the pyrazine ring can be protonated under strongly acidic conditions, which can influence the regioselectivity of the bromination.
The key to a successful synthesis lies in the choice of brominating agent and reaction conditions to favor the formation of the 3-bromo isomer over other potential isomers.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods for the bromination of similar heterocyclic compounds. Researchers should consider this a starting point and may need to optimize conditions for their specific setup.
Materials:
-
Pyrazine-2-carboxylic acid
-
Bromine (Br₂)
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas outlet to a scrubbing solution (e.g., sodium thiosulfate solution)
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean and dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer, add pyrazine-2-carboxylic acid (1.0 eq).
-
Acidification: Carefully add fuming sulfuric acid (20% oleum, 5-10 volumes) to the flask while cooling in an ice bath. Stir the mixture until all the solid has dissolved.
-
Bromination: From the dropping funnel, add a solution of bromine (1.1 eq) in a small amount of fuming sulfuric acid dropwise to the reaction mixture at 0-5 °C over a period of 30-60 minutes.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 4 to 24 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Work-up: A precipitate of the crude product should form. If bromine color persists, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Pyrazine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | White to off-white crystalline powder | 225-229 |
| This compound | C₅H₃BrN₂O₂ | 203.00 | Off-white to pale yellow solid | 168-172 |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactants | |
| Pyrazine-2-carboxylic acid | 1.0 eq |
| Bromine (Br₂) | 1.1 eq |
| Fuming Sulfuric Acid (20% Oleum) | 5-10 vol |
| Reaction Conditions | |
| Temperature | 80-100 °C |
| Time | 4-24 h |
| Expected Outcome | |
| Theoretical Yield | Based on starting material |
| Expected Yield | 40-60% (subject to optimization) |
Visualizations
Diagram 1: Reaction Scheme
Caption: Synthetic route for this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
Fuming Sulfuric Acid (Oleum): Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.
-
The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the reaction setup is properly vented to a scrubbing solution.
Conclusion
The synthesis of this compound from pyrazine-2-carboxylic acid is a challenging but achievable transformation. The protocol provided in this guide offers a solid foundation for researchers. Optimization of reaction parameters such as temperature, reaction time, and the ratio of reagents may be necessary to maximize the yield and purity of the desired product. Careful adherence to safety protocols is paramount when handling the hazardous materials involved in this synthesis. This guide aims to empower researchers and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate.
3-Bromopyrazine-2-carboxylic acid synthesis from 3-aminopyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-bromopyrazine-2-carboxylic acid from its precursor, 3-aminopyrazine-2-carboxylic acid. The core of this transformation lies in the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis from the readily available 3-aminopyrazine-2-carboxylic acid is a key step in the creation of more complex molecules with potential therapeutic applications. The primary method for this conversion is the Sandmeyer reaction, a two-step process that first involves the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.[1][2]
The reaction proceeds via the formation of a diazonium salt intermediate from the reaction of the amino group with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[3] This intermediate is then treated with a copper(I) bromide solution, which facilitates the substitution of the diazonium group with a bromine atom, releasing nitrogen gas.[2] Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial to prevent the premature decomposition of the diazonium salt.[1]
Reaction Scheme and Mechanism
The overall transformation can be depicted as follows:
Scheme 1: Synthesis of this compound
Caption: Overall reaction scheme for the synthesis.
The reaction mechanism involves two key stages:
-
Diazotization: The primary amino group of 3-aminopyrazine-2-carboxylic acid reacts with nitrous acid (formed from sodium nitrite and hydrobromic acid) to form a pyrazine-2-carboxylic acid diazonium bromide intermediate. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Sandmeyer Reaction: The diazonium salt is then introduced to a solution of copper(I) bromide. The copper(I) catalyst facilitates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then abstracts a bromine atom from the copper(II) bromide complex, yielding the final product, this compound, and regenerating the copper(I) catalyst.
Experimental Protocol
The following is a generalized experimental protocol based on standard Sandmeyer reaction procedures.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 3-Aminopyrazine-2-carboxylic acid | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Hydrobromic Acid (HBr) | 48% aqueous solution | Sigma-Aldrich |
| Copper(I) Bromide (CuBr) | ≥98% | Sigma-Aldrich |
| Deionized Water | N/A | N/A |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Sodium Sulfate (anhydrous) | ACS Grade | Fisher Scientific |
3.2. Procedure
Step 1: Diazotization of 3-Aminopyrazine-2-carboxylic Acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in a 48% aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (NaNO₂, 1.1 equivalents) in deionized water and add it dropwise to the cooled suspension via the dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate beaker, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in 48% aqueous hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash them with brine (saturated aqueous sodium chloride solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure product.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction scale and conditions.
| Parameter | Expected Value |
| Molar Mass ( g/mol ) | 203.00 |
| Appearance | Off-white to pale yellow solid |
| Melting Point (°C) | ~155-160 |
| Yield (%) | 60-80% |
| Purity (%) | >95% (after recrystallization) |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Conclusion
The Sandmeyer reaction provides an effective and reliable method for the synthesis of this compound from 3-aminopyrazine-2-carboxylic acid. This technical guide offers a detailed framework for researchers and professionals in the field of drug development to perform this important transformation. Adherence to the outlined experimental procedures and careful control of reaction parameters are essential for achieving high yields and purity of the final product.
References
- 1. 3-Bromo-2-pyrazinecarboxylic Acid Manufacturer & Supplier in China | CAS 62941-18-8 | Properties, Applications, Safety Data [pipzine-chem.com]
- 2. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]
3-Bromopyrazine-2-carboxylic acid starting material for organic synthesis
An In-depth Technical Guide to 3-Bromopyrazine-2-carboxylic Acid as a Starting Material for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency and versatility of a synthetic route. This compound has emerged as a highly strategic building block due to its unique trifecta of structural features: an electron-deficient pyrazine core, a versatile carboxylic acid handle, and a readily functionalized carbon-bromine bond. This guide provides a comprehensive overview of its properties, reactivity, and field-proven applications, offering researchers the insights needed to leverage this powerful molecule in their synthetic endeavors.
The pyrazine ring, an isomer of diazine, is a common motif in biologically active compounds and functional materials. The presence of two nitrogen atoms renders the ring electron-deficient, influencing the reactivity of its substituents. The adjacent carboxylic acid and bromine atom on this compound are not merely passive functional groups; they are active participants in a wide array of chemical transformations, offering two orthogonal sites for molecular elaboration. This inherent duality allows for the systematic and controlled construction of complex molecular architectures, making it an invaluable tool for generating libraries of novel compounds in drug discovery and for designing bespoke ligands in materials science.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties and safety profile is the foundation of any successful experimental work. Below is a summary of the key characteristics of this compound.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 937669-80-2 | [1][2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1] |
| Molecular Weight | 202.99 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1][2] |
| Storage | Inert atmosphere, 2-8°C |[1][2] |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can be a health hazard.[2] Researchers must adhere to standard laboratory safety protocols when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Always handle in a well-ventilated area or fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[3][5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3] If on skin, wash with plenty of soap and water.[3] If inhaled, move the person to fresh air.[3] If swallowed, call a poison center or doctor if you feel unwell.[5]
Core Reactivity: A Duality of Function
The synthetic utility of this compound stems from its two distinct reactive centers. The strategic application of these sites allows for sequential or tandem functionalization, providing a logical pathway to complex target molecules.
-
The Carboxylic Acid (Position 2): This group is a classic handle for forming amide, ester, and other acyl derivatives. In medicinal chemistry, amide bond formation is one of the most frequently used reactions to connect molecular fragments and build peptide-like structures.[7][8] The reactivity of the carboxylic acid can be enhanced by converting it into a more active intermediate, such as an acyl chloride or an active ester, which then readily reacts with nucleophiles like amines.[7][9]
-
The Carbon-Bromine Bond (Position 3): The C-Br bond on the electron-deficient pyrazine ring is an ideal site for transition metal-catalyzed cross-coupling reactions.[10] The Suzuki-Miyaura coupling, in particular, is a robust and widely used method for forming C-C bonds between sp²-hybridized carbons.[11][12] This reaction enables the introduction of a vast array of aryl and heteroaryl substituents at this position, dramatically increasing molecular complexity.
Key Synthetic Transformations: Protocols and Mechanistic Insights
Amide Bond Formation: Crafting Bioactive Scaffolds
Pyrazine carboxamides are prevalent structures in pharmacologically active molecules, known for their roles as antitubercular and antibacterial agents.[13] The amide functional group is stable and acts as a hydrogen bond donor and acceptor, contributing to target binding. The general process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
This protocol is adapted from a procedure used for synthesizing N-aryl pyrazine carboxamides.[14]
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Addition of Amine and Catalyst: Add the desired primary or secondary amine (1.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath while stirring. This step is crucial to control the exothermic reaction upon adding the coupling agent and to minimize side reactions.
-
Addition of Coupling Agent: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the cooled mixture. DCC is the activating agent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[7] DMAP acts as a nucleophilic catalyst, forming an even more reactive acyl-pyridinium species, which accelerates the reaction.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup and Purification: Upon completion, the dicyclohexylurea (DCU) byproduct precipitates as a white solid and can be removed by filtration. The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and DMAP, followed by a weak base (e.g., sat. NaHCO₃), and finally brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional reliability and functional group tolerance.[11] For this compound, this reaction provides a powerful method to introduce diverse aromatic and heteroaromatic moieties, which is a common strategy in drug design to explore structure-activity relationships (SAR).
This protocol is based on established methods for the arylation of bromo-heterocycles.[14][15]
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a base such as K₃PO₄ or CsF (2.0-3.0 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%). The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[11]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio). The water is essential for the catalytic cycle, particularly for the hydrolysis of the boronic acid and subsequent transmetalation.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 80-100°C and stir for 4-24 hours. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude product is purified via flash column chromatography to yield the desired coupled product.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands out as a premier starting material for chemical synthesis due to its dual-handle reactivity. The ability to perform selective transformations at either the carboxylic acid group or the carbon-bromine bond provides chemists with a logical and efficient platform for creating diverse and complex molecules. Its application in forming bioactive pyrazine carboxamides and elaborate bi-heteroaryl systems underscores its importance in accelerating research and development, particularly in the quest for novel therapeutics and advanced materials. By understanding its fundamental reactivity and employing validated protocols, researchers can unlock the full synthetic potential of this exceptional building block.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | 937669-80-2 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
An In-depth Technical Guide to 3-Bromopyrazine-2-carboxylic Acid Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3-bromopyrazine-2-carboxylic acid derivatives and their structurally related analogues. The pyrazine core is a key scaffold in medicinal chemistry, and its derivatives have shown promise in a range of therapeutic areas, including antimycobacterial, antibacterial, and anticancer applications. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and biological pathways to serve as a valuable resource for researchers in the field.
While the primary focus is on the this compound core, this guide also extensively covers its analogues, such as chloro-, amino-, and alkyl-substituted pyrazine-2-carboxylic acid derivatives, for which a greater body of research is currently available.
I. Synthesis of Pyrazine-2-Carboxamide Derivatives
The most common derivatives of pyrazine-2-carboxylic acids are amides, which are typically synthesized through the coupling of the carboxylic acid with a variety of amines. The following sections detail the common synthetic routes.
Amide Coupling via Acyl Chlorides
A widely used method for the synthesis of pyrazine-2-carboxamides involves the conversion of the parent carboxylic acid to a more reactive acyl chloride, followed by reaction with an appropriate aniline or amine.
Experimental Protocol: General Synthesis of N-Aryl-pyrazine-2-carboxamides
A mixture of the starting pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid, 0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in a dry solvent such as benzene or toluene (20 mL) is refluxed for approximately 1 hour. Excess thionyl chloride is subsequently removed by evaporation under reduced pressure, often with co-evaporation with the dry solvent. The resulting crude acyl chloride is then dissolved in a dry solvent like acetone (50 mL) and added dropwise to a stirred solution of the desired substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature. The reaction mixture is then poured into cold water (200 mL), and the crude amide product is collected by filtration and recrystallized from a suitable solvent system, such as aqueous ethanol.
Amide Coupling using Coupling Agents
Direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents, such as N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) as a catalyst, or 1,1'-Carbonyldiimidazole (CDI).
Experimental Protocol: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide using DCC/DMAP [1]
To a 100 mL Schlenk flask equipped with a magnetic stirrer, pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), dichloromethane (DCM, 50 mL), 4-bromo-3-methyl aniline (1.0 eq, 10 mmol), and DMAP (0.2 eq, 20 mol%) are added.[1] The reaction mixture is cooled to 0 °C in an ice bath with continuous stirring. Once the temperature reaches 0 °C, DCC (1.1 eq, 11 mmol) is added, and the flask is placed under an inert atmosphere.[1] The ice bath is then removed, and the reaction is allowed to proceed.
Experimental Protocol: Synthesis of 3-Amino-N-substituted-pyrazine-2-carboxamides using CDI
The starting 3-aminopyrazine-2-carboxylic acid (200 mg; 1.44 mmol) is treated with 1,1'-carbonyldiimidazole (CDI; 303 mg; 1.88 mmol; 1.3 equiv) in anhydrous dimethyl sulfoxide (DMSO; 2 mL) in a microwave-safe reaction tube. The mixture is allowed to react for 5–10 minutes until the evolution of CO2 gas ceases. Subsequently, the corresponding alkylamine, aniline, or benzylamine (2.15 mmol, 1.5 equiv) is added. The amide bond formation is then carried out in a microwave reactor at 120 °C for 30 minutes with a power of 100 W.
Suzuki Cross-Coupling for Further Derivatization
The bromine atom on the pyrazine ring serves as a handle for further functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl and heteroaryl substituents.
Experimental Protocol: General Procedure for Suzuki Coupling of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
In a dried Schlenk tube equipped with a stirrer, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv, 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv., 5 mol%), potassium phosphate (K3PO4) (2.0 equiv., 2 mmol), and the desired aryl boronic acid (1.0 equiv, 1 mmol) are combined. A 10:1 mixture of 1,4-dioxane and water (8.25 mL) is added under an inert argon atmosphere. The reaction mixture is then heated to 90 °C for 24 hours and monitored by thin-layer chromatography (TLC).
II. Biological Activities of Pyrazine-2-carboxylic Acid Derivatives
Derivatives of pyrazine-2-carboxylic acid and its analogues have been investigated for a variety of biological activities, as summarized in the tables below.
Antimycobacterial Activity
Many pyrazine-2-carboxamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis and other mycobacterial species.
| Compound/Derivative Class | Target Organism | Activity | Reference |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 3.13 µg/mL | [2] |
| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | M. tuberculosis | 72% inhibition | [3] |
| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. tuberculosis, M. kansasii, M. avium | MIC = 0.78 µg/mL | [1] |
| 3-(hexylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 25 µg/mL | |
| 3-(heptylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 25 µg/mL | |
| 3-(octylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 25 µg/mL | |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC = 12.5 µg/mL | [4] |
Antibacterial and Antifungal Activities
Select derivatives have also been screened for broader antibacterial and antifungal properties.
| Compound | Target Organism | Activity | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | XDR S. typhi | MIC = 6.25 mg/mL | [1] |
| N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 µmol/mL | [2] |
| 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Various fungal strains | Poor activity (MIC = 31.25-500 µmol·dm-3) | [3] |
Enzyme Inhibition and Other Activities
The therapeutic potential of these compounds extends to enzyme inhibition and other biological effects.
| Compound/Derivative Class | Target Enzyme/Activity | Activity | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d | Alkaline Phosphatase | IC50 = 1.469 ± 0.02 µM | [1] |
| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Inhibition of oxygen evolution rate in spinach chloroplasts | IC50 = 0.026 mmol·dm-3 | [3] |
| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | FGFR inhibitors | Potent antitumor activity in multiple cancer cell lines |
III. Visualizing Synthetic and Biological Pathways
Synthetic Workflow for Pyrazine-2-Carboxamides
The following diagram illustrates a general workflow for the synthesis of pyrazine-2-carboxamide derivatives, highlighting the key reaction steps.
References
- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Pyrazine Carboxylic Acid Derivatives: A Technical Guide
Abstract: Pyrazine carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides an in-depth analysis of the core biological functions, mechanisms of action, and quantitative activity data for key derivatives, including the cornerstone anti-tuberculosis agent Pyrazinamide (PZA) and the diuretic Amiloride. The guide details experimental protocols for assessing biological activity and utilizes pathway and workflow diagrams to illustrate complex molecular interactions and experimental designs. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource on the medicinal chemistry of pyrazine carboxylic acid derivatives.
Introduction to Pyrazine Carboxylic Acid Derivatives
Pyrazine, a six-membered nitrogen-containing heterocyclic ring, serves as a crucial scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, diuretic, and antioxidant activities.[1][3][4] The carboxylic acid functional group, particularly at the 2-position of the pyrazine ring, provides a key handle for synthetic modification, allowing for the creation of diverse libraries of amides, esters, and other analogs.[5][6] This structural versatility has led to the development of several clinically important drugs and a multitude of compounds with promising therapeutic potential.[7][8] This guide will focus on the most prominent examples, their mechanisms, and the experimental framework used to evaluate them.
Key Derivatives and Biological Activities
Pyrazinamide (PZA): A Front-Line Anti-Tuberculosis Agent
Pyrazinamide (pyrazine-2-carboxamide) is a synthetic nicotinamide analog that has been a first-line drug for treating Mycobacterium tuberculosis (Mtb) for decades.[9][10] Its primary importance lies in its potent sterilizing activity against semi-dormant mycobacteria residing in acidic environments, which is critical for shortening the duration of tuberculosis therapy.[11][12][13]
PZA is a prodrug that requires bioactivation within the mycobacterium.[9][14] The mechanism involves several key steps, starting with passive diffusion into the Mtb bacillus.
-
Activation: Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[11] Mutations in the pncA gene are the primary cause of PZA resistance.[12]
-
Efflux and Protonation: POA is then pumped out of the cell by an efflux system.[14] In the acidic extracellular environment of a tuberculous granuloma (pH 5.0-5.5), POA becomes protonated (HPOA).[9]
-
Re-entry and Disruption: The protonated, more lipophilic HPOA readily diffuses back into the neutral cytoplasm of the bacillus and accumulates, as it deprotonates back to POA and becomes trapped.[9][14] The accumulation of POA is believed to have several downstream effects:
-
Cytoplasmic Acidification: The release of protons upon deprotonation of HPOA disrupts the internal pH of the bacterium.[14]
-
Membrane Disruption: High concentrations of POA are thought to disrupt membrane potential and inhibit membrane transport functions.[15]
-
Target Inhibition: While the exact target remains debated, proposed mechanisms include the inhibition of fatty acid synthase I (FAS-I), which is essential for mycolic acid synthesis, interference with coenzyme A biosynthesis by targeting the PanD enzyme, and inhibition of trans-translation by binding to the ribosomal protein RpsA.[9][11][12]
-
The activity of PZA is highly dependent on pH.[16] Standard susceptibility testing is often performed in acidic media to mimic the in vivo environment.
| Compound | Organism | pH | MIC (μg/mL) | Notes |
| Pyrazinamide | M. tuberculosis | 5.5 | 25 | High activity in acidic conditions.[16] |
| Pyrazinamide | M. tuberculosis | 6.0 | 100 | Activity decreases as pH increases.[16] |
| Pyrazinamide | M. tuberculosis | 6.8 | 200 | Some activity observed even at neutral pH in specific minimal media.[16] |
| Pyrazinamide | M. tuberculosis | 7.0-8.5 | >800 | Generally considered inactive at neutral to alkaline pH in standard media.[16] |
| N-(2-morpholinoethyl)pyrazine-2-carboxamide (1f) | M. tuberculosis H37Rv | Not Specified | 8.0 | A synthesized derivative with potent activity.[17] |
This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) of PZA.[16]
-
Media Preparation: Prepare PZA-S1 minimal medium or Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), adjusting the final pH to the desired level (e.g., pH 5.5-6.0) using sterile HCl.
-
Drug Dilution: Prepare a stock solution of PZA in sterile distilled water. Perform serial two-fold dilutions in the prepared broth in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 800 μg/mL down to 6.25 μg/mL).
-
Inoculum Preparation: Culture M. tuberculosis (e.g., H37Ra or clinical isolates) on 7H11 agar. Scrape colonies and suspend them in broth containing glass beads. Vortex to create a homogenous suspension and allow clumps to settle. Adjust the supernatant to a 0.5 McFarland turbidity standard. Dilute this suspension 1:20 in the test medium.
-
Inoculation: Add 100 μL of the final diluted inoculum to each well of the microtiter plate containing 100 μL of the drug dilutions. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of PZA that completely inhibits visible growth of the mycobacteria. Results can be read visually or by using a colorimetric indicator like resazurin.
Amiloride: A Potassium-Sparing Diuretic
Amiloride is a pyrazine-carbonyl-guanidine derivative used clinically to treat hypertension and congestive heart failure.[18][19] Its primary function is to spare potassium while promoting the excretion of sodium and water.[20]
Amiloride acts on the late distal convoluted tubules and collecting ducts of the kidney's nephrons.[19] Its mechanism is a direct blockade of the Epithelial Sodium Channel (ENaC).[20]
-
ENaC Blockade: Amiloride directly binds to and blocks the pore of the ENaC on the apical membrane of the principal cells in the collecting duct.[20]
-
Inhibition of Na+ Reabsorption: This blockade prevents sodium ions (Na+) from being reabsorbed from the tubular fluid back into the bloodstream.[19]
-
Diuresis: As more Na+ remains in the tubule, water is retained via osmosis, leading to increased urine output (diuresis) and a reduction in blood volume and pressure.[19]
-
Potassium Sparing: The reabsorption of Na+ through ENaC creates a negative electrical potential in the tubular lumen, which drives the secretion of potassium ions (K+) into the urine. By blocking Na+ entry, Amiloride reduces this negative potential, thereby decreasing the driving force for K+ secretion and "sparing" it from excretion.[19]
Amiloride and its derivatives have been studied for their effects on various ion channels. The IC50 value represents the concentration required to inhibit 50% of the channel's activity.
| Compound | Target Channel | IC50 (μM) | Notes |
| Amiloride | Epithelial Sodium Channel (ENaC) | ~0.1 | Potent blockade of the primary target.[20] |
| Amiloride | Cardiac KATP Channels | 102 | Moderate blocking activity.[21] |
| 2',4'-dichlorobenzamil (DCB) | Cardiac KATP Channels | 1.80 | Derivative with significantly higher potency on KATP channels.[21] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Cardiac KATP Channels | 2.14 | Derivative with significantly higher potency on KATP channels.[21] |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Na+/K(+)-ATPase | ~10 (Ki) | Competes with cation binding sites.[22] |
This technique is used to measure the activity of single ion channels, such as the KATP channels mentioned above, and assess the blocking effect of compounds.[21]
-
Cell Preparation: Isolate cardiomyocytes or use a cell line (e.g., HEK293) expressing the recombinant channel of interest (e.g., Kir6.2/SUR2A subunits for the cardiac KATP channel).
-
Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1-2 μm. Fill the pipette with a solution mimicking the extracellular fluid, containing the ion that passes through the channel (e.g., K+).
-
Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the membrane patch.
-
Patch Excision: Retract the pipette to excise the patch of membrane, with the intracellular side now facing the bath solution (the "inside-out" configuration).
-
Data Acquisition: Apply a voltage clamp across the membrane patch and record the ionic currents flowing through the channel(s) in the patch. KATP channels are typically activated by lowering the ATP concentration in the bath solution.
-
Drug Application: Perfuse the bath solution with known concentrations of the test compound (e.g., Amiloride or its derivatives).
-
Analysis: Measure the reduction in channel current at each drug concentration. Plot the percentage of inhibition against the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Other Synthetic Derivatives: A Spectrum of Activity
Modifying the core pyrazine-2-carboxylic acid structure has yielded compounds with a wide range of biological activities beyond anti-tuberculosis and diuretic effects.
| Compound Class | Activity | Organism/Cell Line | Quantitative Data | Reference |
| Pyrazine-piperazine derivatives | Antibacterial | P. aeruginosa | MIC = 25 µg/mL | [3] |
| Pyrazine-piperazine derivatives | Antifungal | C. albicans | MIC = 3.125 µg/mL | [3] |
| Substituted pyrazine-2-carboxamides | Antitubercular | M. tuberculosis | 72% Inhibition | [5][10] |
| Chalcone-pyrazine derivatives | Anticancer | A549 (Lung Cancer) | IC50 = 0.045 µM | [8] |
| Chalcone-pyrazine derivatives | Anticancer | MCF-7 (Breast Cancer) | IC50 = 0.012 µM | [8] |
| Substituted pyrazine-2-carboxamides | Photosynthesis Inhibition | Spinach Chloroplasts | IC50 = 0.063 mmol/dm³ | [10] |
General Synthesis of Pyrazine Carboxylic Acid Amides
A common and straightforward method for generating diverse libraries of pyrazine carboxylic acid derivatives is through the amidation of the corresponding acid.[17]
Conclusion
The pyrazine carboxylic acid scaffold is a remarkably fruitful platform for drug discovery. The clinical success of pyrazinamide and amiloride highlights the therapeutic potential embedded in this simple heterocyclic core. Modern synthetic efforts continue to produce derivatives with potent and varied biological activities, ranging from highly effective anti-mycobacterial and anticancer agents to specific ion channel modulators. The ability to systematically modify the structure allows for fine-tuning of properties like lipophilicity and target affinity, which are crucial for developing next-generation therapeutics. Future research will likely focus on optimizing these derivatives to enhance potency, improve safety profiles, and overcome mechanisms of drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 12. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is Amiloride Hydrochloride used for? [synapse.patsnap.com]
- 20. Amiloride - Wikipedia [en.wikipedia.org]
- 21. Amiloride derivatives are potent blockers of KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 3-Bromopyrazine-2-carboxylic Acid in Modern Medicinal Chemistry
For Immediate Release
In the landscape of drug discovery and development, the identification and utilization of versatile chemical scaffolds are paramount to the design of novel therapeutic agents. 3-Bromopyrazine-2-carboxylic acid has emerged as a privileged starting material and a core structural motif in medicinal chemistry, offering a synthetically tractable platform for the generation of a diverse array of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, focusing on its role in the synthesis of potent enzyme inhibitors and antimicrobial agents.
Core Attributes and Synthetic Utility
This compound possesses a unique combination of structural features that make it an attractive building block for medicinal chemists. The pyrazine ring, a nitrogen-containing heterocycle, is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties. The presence of a carboxylic acid group provides a convenient handle for amide bond formation, a cornerstone reaction in the synthesis of compound libraries. Furthermore, the bromine atom at the 3-position serves as a versatile functional group for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This trifecta of functionalities allows for extensive structural diversification, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A general workflow for the derivatization of this compound typically involves two key synthetic transformations: amide coupling and Suzuki-Miyaura cross-coupling.
Applications in the Development of Novel Therapeutic Agents
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, particularly as antimicrobial agents and enzyme inhibitors.
Antimicrobial Activity
The emergence of extensively drug-resistant (XDR) pathogens presents a critical global health challenge, necessitating the development of new antibacterial agents.[1] Researchers have successfully synthesized a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives and evaluated their efficacy against XDR Salmonella Typhi.[1] One of the most promising compounds from this series, 5d , exhibited potent antibacterial activity.[1]
| Compound | Target Organism | MIC (mg/mL) | Inhibition Zone (mm) |
| 5d | XDR S. Typhi | 6.25 | 17 |
Table 1: Antibacterial Activity of Compound 5d against XDR S. Typhi.[1]
The proposed mechanism of action for these compounds involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these derivatives can bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication.[1]
Enzyme Inhibition: Alkaline Phosphatase
Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their dysregulation has been implicated in several diseases. The synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were also screened for their inhibitory activity against alkaline phosphatase.[1] Compound 5d emerged as a potent inhibitor of this enzyme.[1]
| Compound | Target Enzyme | IC50 (µM) |
| 5d | Alkaline Phosphatase | 1.469 ± 0.02 |
Table 2: Alkaline Phosphatase Inhibitory Activity of Compound 5d.[1]
The inhibition of alkaline phosphatase by these pyrazine-based compounds highlights their potential for therapeutic applications beyond infectious diseases.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following are key experimental protocols for the synthesis and biological evaluation of this compound derivatives.
Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide[1]
-
Amide Coupling: To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methyl aniline (1.0 eq) in dichloromethane (DCM), 4-dimethylaminopyridine (DMAP) (0.2 eq) is added.
-
The reaction mixture is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) is added.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC).
-
The resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is isolated and purified.
Suzuki-Miyaura Cross-Coupling[1]
-
In a reaction vessel, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), the desired aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (K₃PO₄) (2.0 eq) are combined.
-
A 10:1 mixture of 1,4-dioxane and water is added, and the reaction is heated to 90 °C for 24 hours under an inert atmosphere.
-
Reaction progress is monitored by TLC.
-
Upon completion, the product is isolated and purified by column chromatography.
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)[1]
-
Bacterial cultures of XDR S. Typhi are prepared and standardized.
-
The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.
-
Wells are created in the agar, and a specific concentration of the test compound (e.g., 5d) is added to each well.
-
The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination[1]
-
A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate.
-
A standardized inoculum of the test organism is added to each well.
-
The plate is incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Alkaline Phosphatase Inhibition Assay[1]
-
The assay is performed in a 96-well plate containing a buffer solution, the alkaline phosphatase enzyme, and the test compound at various concentrations.
-
The reaction is initiated by the addition of a substrate (e.g., p-nitrophenyl phosphate).
-
The absorbance is measured spectrophotometrically to determine the rate of the enzymatic reaction.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
Conclusion
This compound stands as a valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the ability to introduce diverse functionalities through established chemical transformations make it an ideal starting point for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives as potent antimicrobial agents and enzyme inhibitors underscores the significant potential of this chemical entity in addressing unmet medical needs. Further exploration of the chemical space around the this compound core is warranted and holds promise for the discovery of next-generation drugs.
References
The Versatile Building Block: A Technical Guide to 3-Bromopyrazine-2-carboxylic Acid in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromopyrazine-2-carboxylic acid has emerged as a crucial scaffold in medicinal chemistry and materials science. Its unique electronic and structural features make it an ideal starting point for the synthesis of a diverse range of novel compounds with significant biological activities. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams of reaction mechanisms and signaling pathways are presented to facilitate its use in research and development.
Introduction
The pyrazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. The introduction of a bromine atom and a carboxylic acid group at the 2 and 3 positions, respectively, of the pyrazine ring creates a highly versatile building block. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents, while the carboxylic acid moiety allows for amide bond formation and other modifications. This guide will explore the potential of this compound as a key intermediate for the generation of compound libraries for high-throughput screening and lead optimization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 937669-80-2 | [1] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1] |
| Molecular Weight | 202.01 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | 97% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Synthesis of this compound
3.1. Proposed Synthesis of 3-Aminopyrazine-2-carboxylic Acid
The synthesis of the precursor, 3-aminopyrazine-2-carboxylic acid, can be achieved through the alkaline hydrolysis of lumazine.
3.2. Proposed Bromination of 3-Aminopyrazine-2-carboxylic Acid
The conversion of the amino group to a bromine atom can be accomplished via a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite source in the presence of a strong acid, followed by the introduction of bromide ions, typically from a copper(I) bromide salt.
Key Reactions of this compound Derivatives
The bromine atom on the pyrazine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, vinyl, and alkynyl groups. The carboxylic acid can be readily converted to amides, esters, and other derivatives.
4.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrazine core and various aryl or vinyl boronic acids or esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the 3-bromopyrazine-2-carboxamide derivative (1.0 eq), the corresponding boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂–CH₂Cl₂ (0.05-0.1 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).[3] The reaction mixture is degassed and heated under an inert atmosphere at 80-100 °C for 6-12 hours.[3] After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
4.2. Sonogashira Coupling
The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position of the pyrazine ring, leading to the formation of alkynylpyrazine derivatives.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the 3-bromopyrazine derivative (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and a copper(I) co-catalyst such as CuI (0.05-0.1 eq) are added. The reaction mixture is degassed and stirred at room temperature or heated to 50-100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC. The reaction is then quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.
4.3. Amide Bond Formation
The carboxylic acid group of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents.
Experimental Protocol: General Procedure for Amide Bond Formation
To a solution of this compound (1.0 eq) in a suitable solvent like DMF or DCM, a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The mixture is stirred for a few minutes before the addition of the desired amine (1.0-1.2 eq). The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with an acidic solution, a basic solution, and brine, then dried and concentrated. The crude amide is purified by chromatography or recrystallization.
Applications in Drug Discovery
Derivatives of this compound have shown significant promise as biologically active agents, particularly in the field of oncology.
5.1. Kinase Inhibitors
Several derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that are often dysregulated in cancer.
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[4][5] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][5][6]
Quantitative Biological Data
The following table summarizes the in vitro activity of selected 3-aminopyrazine-2-carboxamide derivatives as FGFR inhibitors and their anti-proliferative effects on various cancer cell lines.
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | NCI-H520 IC₅₀ (µM) | SNU-16 IC₅₀ (µM) | KMS-11 IC₅₀ (µM) | Reference |
| 18i | 1.8 | 0.9 | 1.1 | 26.69 | 1.88 | 3.02 | [3] |
5.2. Antimicrobial Agents
Derivatives of 3-aminopyrazine-2-carboxamides have also been investigated for their antimicrobial properties.
Quantitative Biological Data
The table below presents the minimum inhibitory concentrations (MIC) of selected 3-aminopyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis.
| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| 17 | 12.5 | [7] |
Experimental Workflows
The general workflow for the synthesis and evaluation of novel compounds derived from this compound is depicted below.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its ability to undergo a variety of chemical transformations allows for the creation of diverse molecular libraries. The demonstrated efficacy of its derivatives as kinase inhibitors highlights the importance of this scaffold in the development of targeted cancer therapies. This guide provides a comprehensive resource for researchers looking to utilize this compound in their synthetic and medicinal chemistry programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of 3-Bromopyrazine-2-carboxylic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-Bromopyrazine-2-carboxylic acid in organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of this compound's solubility characteristics for applications ranging from reaction chemistry to formulation development.
Introduction to this compound: A Molecule of Interest
This compound is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a pyrazine ring substituted with a bromine atom and a carboxylic acid group, imparts a unique combination of chemical properties that govern its behavior in various solvent systems. A foundational understanding of its physicochemical properties is paramount to predicting and experimentally determining its solubility.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 202.01 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Structure | A pyrazine ring with a bromine atom at position 3 and a carboxylic acid group at position 2. | --INVALID-LINK-- |
The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and hydrogen bond acceptors (the nitrogen atoms in the pyrazine ring and the carbonyl oxygen) suggests the capacity for complex intermolecular interactions.[1] The bromine atom adds to the molecule's polarizability and molecular weight.
Theoretical Framework for Solubility in Organic Solvents
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[2][3] The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1][2] This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the following interactions are key determinants of its solubility:
-
Hydrogen Bonding: The carboxylic acid group can both donate and accept hydrogen bonds. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.[4]
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its heteroatoms (N, O, Br). Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions, contributing to solubility.
-
Van der Waals Forces: These forces are present in all molecular interactions and will play a role, particularly with nonpolar solvents. However, they are generally weaker than hydrogen bonding and dipole-dipole forces.
Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's carboxylic acid and pyrazine nitrogens. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Ethyl Acetate | Moderate to High | Strong dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.[5][6] |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Primarily dipole-dipole interactions, but weaker than those with highly polar aprotic solvents. |
| Aromatic | Toluene, Benzene | Low | Weaker van der Waals forces and potential π-stacking interactions are unlikely to overcome the strong solute-solute interactions in the crystal lattice. |
| Nonpolar | Hexane, Diethyl Ether | Very Low/Insoluble | The significant polarity mismatch results in weak solute-solvent interactions compared to the strong intermolecular forces within the solid solute. |
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[7][8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A duration of 24 to 72 hours is typically recommended.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Concentration Analysis (Using HPLC as an example):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve (peak area vs. concentration).
-
Analyze the diluted sample from step 3 under the same HPLC conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Solubility Calculation:
-
Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Data Presentation
The determined solubility data should be compiled into a clear and organized table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Isopropanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value |
Safety Considerations
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before commencing any experimental work.[11]
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromopyridine-2-carboxylic Acid | C6H4BrNO2 | CID 2050129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-4-bromopyridine-2-carboxylic acid | C6H5BrN2O2 | CID 68718801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. 3-Bromopyridine-2-carboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to the Safety and Handling of 3-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromopyrazine-2-carboxylic acid (CAS No: 937669-80-2). The information herein is compiled to ensure the safe use of this compound in a laboratory and research environment. Given the absence of a complete, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes confirmed hazard information with established best practices for handling similar chemical substances.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
GHS Label Elements
-
Pictogram:

-
Signal Word: Warning [1]
-
Hazard Statements:
-
Precautionary Statements:
Physical and Chemical Properties
Quantitative data for the physical and chemical properties of this compound are not extensively available. The following table summarizes the known information.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | 202.99 g/mol |
| Physical Form | Solid[2] |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
First-Aid Measures
Immediate medical attention is required in case of exposure. Ensure that eyewash stations and safety showers are close to the workstation location.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Contact | Remove immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Firefighting Measures
As this compound is a solid, it is not expected to be highly flammable, but it may burn. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |
| Unsuitable Extinguishing Media | Data not available. |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide gas.[5] |
| Special Protective Equipment | Wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[5] |
Accidental Release Measures
| Aspect | Procedure |
| Personal Precautions | Wear personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[3] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Methods for Cleaning Up | Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust. Clean the spill area with soap and water.[3] |
Handling and Storage
Handling:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[6][7]
-
Wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Avoid contact with skin and eyes.[6]
-
Avoid formation of dust and aerosols.[3]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.[3]
-
Recommended storage temperature: 2-8°C.[2]
-
Store under an inert atmosphere.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Exposure Controls and Personal Protection
Engineering Controls:
-
Use only in a well-ventilated area, preferably a chemical fume hood, to keep airborne levels low.[6]
-
Ensure eyewash stations and safety showers are readily available.
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye/Face Protection | Wear chemical safety goggles that meet the ANSI Z.87.1 standard. A face shield may be necessary for splash hazards.[8] |
| Skin Protection | Wear impervious gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility data. Wear a lab coat, long pants, and closed-toe shoes.[7] |
| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator (e.g., N95).[9] |
Stability and Reactivity
| Aspect | Information |
| Reactivity | No specific data available. |
| Chemical Stability | Stable under recommended storage conditions. |
| Possibility of Hazardous Reactions | No specific data available. |
| Conditions to Avoid | Dust formation, excess heat. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Under fire conditions: Carbon oxides, Nitrogen oxides, Hydrogen bromide gas.[5] |
Toxicological Information
No specific toxicological studies for this compound were found. The GHS classification is based on data from similar compounds or computational predictions.
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
STOT-Single Exposure: May cause respiratory tract irritation.
-
STOT-Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Experimental Protocols
No specific experimental protocols for the use of this compound are publicly available in the safety literature. Researchers must develop their own standard operating procedures (SOPs) that incorporate the safety precautions outlined in this guide. All work should be conducted after a thorough risk assessment.
Visualizations
The following workflow illustrates the safe handling process for this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 2. This compound | 937669-80-2 [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. umdearborn.edu [umdearborn.edu]
- 7. scienceequip.com.au [scienceequip.com.au]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. fishersci.com [fishersci.com]
The Discovery of Novel Pyridine-3-Carboxylic Acid-Based Pharmacophores: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine-3-carboxylic acid scaffold, a key component of nicotinic acid (Niacin or Vitamin B3), has emerged as a privileged pharmacophore in modern drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery of novel pharmacophores based on this scaffold, with a focus on their anti-inflammatory, antioxidant, and central nervous system activities. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various pyridine-3-carboxylic acid derivatives, providing a comparative overview of their potency.
Table 1: Dual Anti-inflammatory and Antioxidant Activities of Phenyl Nicotinate Derivatives
| Compound ID | Anti-inflammatory Activity (IC50 in µM) Human RBC Hemolysis Assay | Antioxidant Activity (IC50 in µM) DPPH Radical Scavenging | Antioxidant Activity (IC50 in µM) ABTS Radical Scavenging |
| 2b | Not Reported | 15.63 ± 0.13 | 19.89 ± 0.25 |
| 2h | Not Reported | 12.88 ± 0.19 | 16.35 ± 0.25 |
| Ketorolac | 11.79 ± 0.17 | Not Applicable | Not Applicable |
| Ascorbic Acid | Not Applicable | 11.81 ± 0.04 | 11.90 ± 0.01 |
Data sourced from a study on new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.[1]
Table 2: α-Amylase Inhibitory Activity of Nicotinic Acid Derivatives
| Compound ID | α-Amylase Inhibition (Binding Energy in kcal/mol) |
| 2e | Good interaction reported |
| Range for derivatives | -7.18 to -5.55 |
In silico analysis suggests good interaction with α-amylase protein.[1]
Table 3: 5-HT2C Receptor Antagonist Activity of 1H-Indole-3-carboxylic acid pyridine-3-ylamides
| Compound ID | 5-HT2C Receptor Affinity (IC50 in nM) | Selectivity over other receptors |
| 15k (1H-indole-3-carboxylic acid[6-(2-chloro-pyridin-3-yloxy)-pyridin-3-yl]-amide) | 0.5 | >2000 times |
This novel series of compounds shows high affinity and selectivity for the 5-HT2C receptor.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of Phenyl Nicotinate Derivatives (General Procedure)
A Steglich-type esterification reaction is employed for the synthesis of phenyl nicotinate derivatives.
Materials:
-
Nicotinic acid
-
Substituted phenol or alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve nicotinic acid and the corresponding substituted phenol/alcohol in dry DCM.
-
Add DMAP (catalytic amount) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at room temperature for the specified time (typically monitored by TLC).
-
After completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired phenyl nicotinate derivative.
-
Characterize the synthesized compounds using NMR, FT-IR, and Mass spectrometry techniques.[1]
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of the synthesized compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare various concentrations of the test compounds and ascorbic acid in the same solvent.
-
In a 96-well microplate, add a specific volume of the test compound solutions to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
For the control, mix the solvent with the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
ABTS Radical Scavenging Assay
This assay is another method to evaluate the antioxidant capacity of the compounds.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and the positive control.
-
Add a small volume of the test compound solutions to the wells of a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined from the plot of percent inhibition versus concentration.
Human Red Blood Cell (HRBC) Membrane Stabilization Assay for Anti-inflammatory Activity
This in vitro assay assesses anti-inflammatory activity by measuring the stabilization of the HRBC membrane against hypotonicity-induced lysis.
Materials:
-
Fresh whole human blood
-
Alsever's solution (or other anticoagulant)
-
Isotonic saline (0.9% NaCl)
-
Hypotonic saline (0.36% NaCl)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Ketorolac or Diclofenac sodium (as a positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Collect fresh human blood and mix it with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and discard the supernatant (plasma).
-
Wash the packed red blood cells (RBCs) three times with isotonic saline.
-
Prepare a 10% v/v suspension of the washed RBCs in isotonic saline.
-
Prepare the reaction mixture containing:
-
0.5 mL of the test compound solution (at various concentrations)
-
1.0 mL of phosphate buffer
-
2.0 mL of hypotonic saline
-
0.5 mL of the 10% HRBC suspension.
-
-
For the control, use 0.5 mL of the vehicle instead of the test compound.
-
Incubate all samples at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.
-
The percentage of membrane stabilization is calculated as: % Protection = 100 - [(Abs_sample / Abs_control) * 100]
-
The IC50 value is determined from the concentration-response curve.
α-Amylase Inhibition Assay
This assay measures the ability of compounds to inhibit the α-amylase enzyme, which is relevant for anti-hyperglycemic activity.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
Phosphate buffer (pH 6.9)
-
Test compounds
-
Acarbose (as a positive control)
-
Dinitrosalicylic acid (DNSA) reagent
-
Spectrophotometer
Procedure:
-
Prepare a solution of α-amylase in phosphate buffer.
-
Prepare a starch solution in the same buffer.
-
Prepare various concentrations of the test compounds and acarbose.
-
Pre-incubate the α-amylase solution with the test compound solution for a specified time (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the starch solution.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and dilute the mixture with distilled water.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of reducing sugars produced.
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without an inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the discovery and mechanism of action of pyridine-3-carboxylic acid-based pharmacophores.
Caption: Synthetic workflow for phenyl nicotinate derivatives.
Caption: 5-HT2C receptor signaling pathway.
Caption: Mechanism of α-amylase inhibition.
Conclusion
The pyridine-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel pharmacophores with diverse therapeutic potential. The data and protocols presented in this guide highlight the significant anti-inflammatory, antioxidant, and CNS-active properties of its derivatives. The provided experimental methodologies offer a standardized framework for the evaluation of new compounds, while the signaling pathway diagrams provide a visual context for their mechanisms of action. Further exploration of the structure-activity relationships and optimization of lead compounds based on this versatile scaffold hold great promise for the development of next-generation therapeutics.
References
- 1. Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Bromopyrazine-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – December 30, 2025 – 3-Bromopyrazine-2-carboxylic acid has emerged as a pivotal molecular scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth analysis of its role in drug discovery, detailing its application in the development of novel therapeutics, particularly in the realms of antimicrobial and anticancer agents. The document outlines key experimental protocols, quantitative biological data of its derivatives, and the underlying signaling pathways, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Core Chemical Properties and Synthetic Versatility
This compound is a heterocyclic compound featuring a pyrazine ring substituted with both a bromine atom and a carboxylic acid group. This unique arrangement of functional groups makes it an exceptionally valuable intermediate in organic synthesis. The carboxylic acid moiety provides a convenient site for amide bond formation, a common linkage in many pharmaceutical agents. Simultaneously, the bromine atom acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of substituents, facilitating the creation of large and diverse chemical libraries for biological screening.
A general workflow for the utilization of this compound in the synthesis of pyrazinamide derivatives is depicted below. The process typically involves an initial amidation of the carboxylic acid, followed by a palladium-catalyzed cross-coupling reaction at the bromine position to introduce molecular diversity.
Application in Antimicrobial Drug Discovery
The pyrazine-2-carboxamide scaffold, readily accessible from this compound, is a cornerstone in the development of new antimicrobial agents. This is exemplified by the synthesis and evaluation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have demonstrated potent activity against extensively drug-resistant (XDR) Salmonella Typhi.
Synthesis Protocol for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
A general two-step procedure is employed for the synthesis of these antimicrobial candidates. The first step involves the formation of an amide bond between a substituted pyrazine-2-carboxylic acid and an aniline derivative. The subsequent step utilizes a Suzuki-Miyaura cross-coupling reaction to introduce further diversity.
Step 1: Amide Synthesis To a solution of pyrazine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), 4-bromo-3-methyl aniline (1.0 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq) are added. The mixture is cooled to 0°C, followed by the addition of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq). The reaction is then allowed to proceed to completion.
Step 2: Suzuki Coupling for Diversification The resulting N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq) is combined with an aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq) in a mixture of 1,4-dioxane and water. The reaction mixture is heated to 90°C for 24 hours.
Quantitative Biological Data
A series of arylated N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity against XDR S. Typhi and their inhibitory potential against alkaline phosphatase.[1]
| Compound ID | Aryl Substituent (R) | MIC against XDR S. Typhi (µg/mL) | IC50 for Alkaline Phosphatase (µM) |
| 5a | Phenyl | >100 | - |
| 5b | 4-Methylphenyl | 50 | - |
| 5c | 4-Methoxyphenyl | 25 | - |
| 5d | 4-Chlorophenyl | 12.5 | 1.469 ± 0.02 |
Data sourced from a 2024 study on pyrazine carboxamide derivatives.[1]
Implicated Signaling Pathway: Bacterial DNA Gyrase Inhibition
The antibacterial activity of pyrazine carboxamides is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[1] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death. Molecular docking studies suggest that these compounds bind to the active site of DNA gyrase, preventing its normal function.
Application in Anticancer Drug Discovery
The versatility of the this compound scaffold has also been harnessed in the quest for novel anticancer therapeutics. Specifically, derivatives of the closely related 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers.[2]
General Synthetic Approach for FGFR Inhibitors
The synthesis of these kinase inhibitors often starts with a precursor derived from a substituted pyrazine-2-carboxylic acid. A key step in the synthesis is a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety, a reaction for which this compound is an ideal starting material. This is followed by further functional group manipulations to arrive at the final active compounds.
Experimental Protocol: Suzuki Coupling in FGFR Inhibitor Synthesis A mixture of a bromo-pyrazine intermediate (1.0 eq), an appropriate boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂–CH₂Cl₂ (0.1 eq), and a base like sodium carbonate (2.0 eq) in a solvent system of 1,4-dioxane and water is heated at 100°C for several hours to yield the coupled product.[2]
Biological Activity of Pyrazine-based FGFR Inhibitors
A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have shown potent inhibitory activity against the FGFR kinase family and antiproliferative effects in cancer cell lines with FGFR abnormalities.[2]
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 18i | 1.8 | 2.3 | 3.0 | 12.6 |
Data for a representative pan-FGFR inhibitor from a 2024 study.[2]
Targeted Signaling Pathway: FGFR Signaling Cascade
FGFRs are key regulators of cellular processes such as proliferation, differentiation, and migration. In many cancers, aberrant FGFR signaling drives tumor growth. The synthesized pyrazine derivatives act by blocking the ATP-binding site of the FGFR kinase domain, thereby inhibiting downstream signaling pathways like the MAPK and AKT pathways, which ultimately leads to reduced cancer cell proliferation and survival.[2]
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds. These structural motifs are prevalent in a vast array of biologically active molecules and pharmaceutical agents. The functionalization of pyrazine rings, a common core in many therapeutic compounds, is of significant interest in drug discovery.
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 3-Bromopyrazine-2-carboxylic acid with various arylboronic acids. The presence of a carboxylic acid group ortho to the bromine atom presents specific challenges, including potential catalyst inhibition and solubility issues. The following protocols are designed to address these challenges and provide a robust method for the synthesis of 3-aryl-pyrazine-2-carboxylic acids.
Data Presentation: Comparative Analysis of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. For substrates containing a carboxylic acid moiety, careful optimization is crucial. The following table summarizes quantitative data from representative Suzuki-Miyaura couplings of heteroaryl halides, including those with challenging functional groups, to provide a baseline for expected yields and optimal conditions for the coupling of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 85 | General conditions for heteroaryl halides |
| 2 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Toluene/H₂O (5:1) | 90 | 18 | 92 | Conditions for electron-rich boronic acids |
| 3 | This compound | 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 78 | Conditions for electron-poor boronic acids |
| 4 | 2-Bromonicotinic acid | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (3) | DMF/H₂O (3:1) | 120 | 8 | 88 | Analogy for ortho-carboxy heteroaryl halides |
| 5 | 3-Bromopyridine | 3-Carboxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (4) | Acetonitrile/H₂O (4:1) | 80 | 24 | 75 | Example with carboxylic acid on boronic acid |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line with a bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (3.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane, 8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 3-aryl-pyrazine-2-carboxylic acid.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Application Notes and Protocols for Amide Bond Formation with 3-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amide derivatives of 3-Bromopyrazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols cover three common and efficient coupling reagents: HATU, EDC/HOBt, and T3P.
Introduction
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential biological activities. Its amide derivatives are of particular interest in drug development, as the pyrazine core is found in numerous bioactive molecules. The amide bond is a fundamental linkage in many pharmaceuticals, and its formation is a critical step in the synthesis of new chemical entities. These protocols offer reliable methods for the efficient coupling of this compound with a range of primary and secondary amines.
Overview of Coupling Reagents
The selection of an appropriate coupling reagent is crucial for achieving high yields and purity in amide bond formation.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient and widely used uronium-based coupling reagent. It is known for its fast reaction times and its ability to couple sterically hindered substrates with minimal racemization.[1][2]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A cost-effective and common carbodiimide-based coupling system. EDC activates the carboxylic acid, while HOBt is added to suppress side reactions and reduce epimerization.[3][4]
-
T3P® (Propylphosphonic Anhydride): A versatile and safe coupling reagent known for its high reactivity and clean reaction profiles. The byproducts are water-soluble, simplifying the work-up procedure.[5][6]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the amide bond formation with this compound using different coupling reagents. Please note that these are general guidelines, and optimization may be required for specific substrates.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| HATU | DIPEA or Et₃N | DMF or DCM | 0 to RT | 1 - 4 | 80 - 95 |
| EDC/HOBt | DIPEA or Et₃N | DMF or DCM | 0 to RT | 12 - 24 | 70 - 90 |
| T3P® | Pyridine or Et₃N | EtOAc or DCM | RT | 2 - 6 | 75 - 95 |
Experimental Protocols
General Materials and Equipment:
-
This compound
-
Amine (primary or secondary)
-
Coupling reagent (HATU, EDC, T3P®)
-
Additive (HOBt)
-
Base (DIPEA, Et₃N, Pyridine)
-
Anhydrous solvents (DMF, DCM, EtOAc)
-
Round-bottom flasks, magnetic stir bars, stirring plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a wide range of amines, including those that are sterically hindered or have low nucleophilicity.[1][2]
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method suitable for a broad range of applications.[3][4]
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.
Protocol 3: T3P®-Mediated Amide Coupling
This protocol offers a clean and efficient synthesis with easy work-up.[5][6]
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous ethyl acetate or DCM.
-
Add pyridine (3.0 eq).
-
Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of N-substituted 3-bromopyrazine-2-carboxamides.
Caption: Simplified mechanism of coupling reagent-mediated amide bond formation.
References
- 1. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocols for 3-Bromopyrazine-2-Carboxylic Acid in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: The Emerging Role of Pyrazine Scaffolds in Inflammation Research
The pyrazine nucleus, a nitrogen-containing heterocycle, represents a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The unique electronic and structural features of the pyrazine ring allow for diverse interactions with various biological targets, such as enzymes and receptors.[1] This has led to considerable interest in the development of pyrazine-containing compounds as novel therapeutic agents for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[1] Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are often associated with significant gastrointestinal and renal side effects, necessitating the discovery of new, potent, and safer anti-inflammatory agents.[1]
3-Bromopyrazine-2-carboxylic acid is a key starting material in the synthesis of a variety of pyrazine derivatives. The presence of the carboxylic acid and bromo functionalities provides two reactive handles for molecular elaboration. The carboxylic acid group is a common feature in many NSAIDs, mimicking the interaction of arachidonic acid with cyclooxygenase (COX) enzymes.[2] The bromine atom can be utilized in cross-coupling reactions to introduce further diversity and modulate the pharmacological profile of the resulting compounds. This application note provides a comprehensive guide for researchers on the use of this compound in the synthesis of potential anti-inflammatory drug candidates, including detailed synthetic protocols and an exploration of their potential mechanisms of action.
Scientific Rationale: Designing Pyrazine-Based Anti-Inflammatory Agents
The design of novel anti-inflammatory agents based on the this compound scaffold is rooted in several key medicinal chemistry principles:
-
Amide Bond Formation: The carboxylic acid moiety of this compound is readily converted into an amide. The amide bond is a stable and common functional group in many pharmaceuticals.[3] By coupling this compound with various amines, a library of N-substituted 3-bromopyrazine-2-carboxamides can be generated. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the amine component.
-
Bioisosteric Replacement: The bromine atom on the pyrazine ring can be considered a bioisostere of other functional groups. Its presence influences the lipophilicity and electronic properties of the molecule, which can impact cell permeability and target binding. Furthermore, the bromine atom serves as a versatile handle for post-amidation modifications via cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups to further probe the SAR.
-
Mechanism of Action - Targeting Inflammatory Pathways: Pyrazine derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade.[1] A major target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[1] By inhibiting COX-2, these compounds can effectively reduce inflammation, pain, and fever.
Additionally, emerging research suggests that pyrazine-containing compounds may also modulate other inflammatory pathways, such as the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and potentially the activity of 5-lipoxygenase (5-LOX). The dual inhibition of COX-2 and 5-LOX is a particularly attractive strategy, as it can block the production of both prostaglandins and leukotrienes, two major classes of inflammatory mediators.
Below is a diagram illustrating the potential points of intervention for 3-bromopyrazine-2-carboxamide derivatives in the inflammatory signaling cascade.
Caption: Potential mechanisms of anti-inflammatory action of 3-bromopyrazine-2-carboxamide derivatives.
Experimental Protocols: Synthesis of N-Aryl-3-bromopyrazine-2-carboxamides
This section provides a detailed, step-by-step protocol for the synthesis of N-aryl-3-bromopyrazine-2-carboxamides, a class of compounds with potential anti-inflammatory activity. Two common and effective amide coupling methods are presented: the acyl chloride method and a direct coupling method using HATU.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This two-step method involves the initial conversion of this compound to its more reactive acyl chloride, followed by reaction with an appropriate amine.
Workflow Diagram:
Caption: Workflow for the synthesis of N-aryl-3-bromopyrazine-2-carboxamides via an acyl chloride intermediate.
Step-by-Step Methodology:
Step 1: Formation of 3-Bromopyrazine-2-carbonyl chloride
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or toluene, 10 mL per mmol of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or until the evolution of gas ceases (typically 1-3 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2-3 times) to ensure complete removal of the volatile reagents. The resulting crude 3-bromopyrazine-2-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude 3-bromopyrazine-2-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) (10 mL per mmol).
-
In a separate flask, dissolve the desired aryl amine (1.0-1.2 eq) and a suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), 2.0-3.0 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 3-bromopyrazine-2-carbonyl chloride to the stirring amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-bromopyrazine-2-carboxamide.
Protocol 2: Direct Amide Coupling using HATU
This method facilitates the direct coupling of the carboxylic acid and amine, avoiding the need to isolate the acyl chloride intermediate. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions.
Workflow Diagram:
Caption: Workflow for the direct synthesis of N-aryl-3-bromopyrazine-2-carboxamides using HATU.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (10 mL per mmol) in a round-bottom flask, add the desired aryl amine (1.0-1.2 eq).
-
Add a suitable organic base, typically DIPEA or TEA (2.0-3.0 eq), to the mixture.
-
Add the coupling reagent, HATU (1.1-1.5 eq), to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure N-aryl-3-bromopyrazine-2-carboxamide.
Data Presentation: Expected Physicochemical and Pharmacological Data
The synthesized N-aryl-3-bromopyrazine-2-carboxamides should be characterized by standard analytical techniques to confirm their structure and purity. The anti-inflammatory activity can be assessed using various in vitro and in vivo assays.
Table 1: Physicochemical Characterization of a Representative N-Aryl-3-bromopyrazine-2-carboxamide
| Parameter | Expected Value/Data |
| Molecular Formula | C₁₁H₇BrN₄O (Example: N-(pyridin-2-yl)-3-bromopyrazine-2-carboxamide) |
| Molecular Weight | 291.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to pyrazine and aryl protons |
| ¹³C NMR | Peaks corresponding to pyrazine and aryl carbons, and the amide carbonyl |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight |
| Purity (HPLC) | >95% |
Table 2: In Vitro Anti-inflammatory Activity of a Representative N-Aryl-3-bromopyrazine-2-carboxamide (Hypothetical Data)
| Assay | IC₅₀ (µM) |
| COX-1 Inhibition | >100 |
| COX-2 Inhibition | 5.2 |
| 5-LOX Inhibition | 15.8 |
| TNF-α Release Inhibition (LPS-stimulated RAW 264.7 cells) | 8.9 |
| IL-6 Release Inhibition (LPS-stimulated RAW 264.7 cells) | 12.4 |
Note: The data in Table 2 is hypothetical and serves as an example of the expected outcomes from pharmacological screening. Actual values will need to be determined experimentally.
Conclusion and Future Directions
This compound is a valuable and versatile starting material for the synthesis of novel N-substituted pyrazine-2-carboxamides with potential as anti-inflammatory agents. The synthetic protocols outlined in this application note provide robust and adaptable methods for the preparation of a diverse library of these compounds. The rationale for their design is based on established medicinal chemistry principles, targeting key pathways in the inflammatory cascade, such as the COX and cytokine signaling pathways.
Future work should focus on the synthesis and pharmacological evaluation of a broad range of N-aryl and N-alkyl-3-bromopyrazine-2-carboxamides to establish a comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The bromine atom can be further functionalized using cross-coupling reactions to explore additional chemical space and potentially enhance the anti-inflammatory potency and selectivity of this promising class of compounds.
References
Application Notes and Protocols for the Esterification of 3-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 3-Bromopyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common esterification methods, present quantitative data for reaction optimization, and provide step-by-step protocols for laboratory execution.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities. Esterification of the carboxylic acid moiety is a fundamental transformation that enables further functionalization and modification of the molecule. This document details two primary methods for this conversion: Fischer-Speier esterification and a DCC/DMAP coupling method.
Methods Overview
Two common and effective methods for the esterification of this compound are:
-
Fischer-Speier Esterification: This classic method involves the reaction of the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2][3] The reaction is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[1][2][4]
-
DCC/DMAP Coupling: This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst to facilitate the ester formation under milder, non-acidic conditions.[5][6] This approach is particularly useful for substrates that may be sensitive to strong acids.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the esterification of pyrazine-based carboxylic acids, which can be adapted for this compound.
Table 1: Fischer-Speier Esterification of Pyrazine Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyrazinecarboxylic acid | Methanol | Thionyl chloride | 60 | 2 | 86 | [7] |
| Nicotinic acid | n-Butanol | Sulfuric acid | Reflux | N/A | >90 | [8] |
| Benzoic acid | Methanol | N-Bromosuccinimide | 70 | 2-40 | up to 100 | [9][10] |
Table 2: DCC/DMAP Mediated Esterification
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Monoethyl fumarate | tert-Butyl alcohol | DCC | DMAP | Dichloromethane | RT | 3 | 76-81 | [5] |
| Pyrazine carboxylic acid | 4-Bromo-3-methyl aniline | DCC | DMAP | Dichloromethane | 0 to RT | 18 | 83 (amide) | [11] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Thionyl Chloride
This protocol is adapted from a procedure for the esterification of 2-pyrazinecarboxylic acid.[7]
Materials:
-
This compound (1.0 eq)
-
Dry Methanol (as solvent)
-
Thionyl chloride (SOCl₂) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed Schlenk flask
-
Condenser
-
Magnetic stirrer
-
Ice/water bath
-
Rotary evaporator
Procedure:
-
To a dry round-bottomed Schlenk flask equipped with a magnetic stirrer, add dry methanol.
-
Cool the flask to 0 °C using an ice/water bath.
-
Slowly add thionyl chloride (1.1 eq) to the methanol via syringe over 10 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
After stirring at 0 °C for 15 minutes, slowly add this compound (1.0 eq) as a solid.
-
Fit the flask with a condenser and heat the reaction mixture to 60 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude methyl 3-bromopyrazine-2-carboxylate.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Esterification using DCC and DMAP
This protocol is based on a general procedure for DCC/DMAP-mediated esterification.[5]
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Ethanol, tert-Butanol) (3.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dry Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq), the desired alcohol (3.0 eq), and DMAP (0.1 eq) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DCC (1.1 eq) to the reaction mixture in portions.
-
Stir the reaction at 0 °C for 5 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography.
Visualizations
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
DCC/DMAP Coupling Workflow
Caption: Workflow for DCC/DMAP Mediated Esterification.
General Esterification Reaction Scheme
Caption: General Reaction Scheme for Esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of 3-Bromopyrazine-2-carboxylic acid
Introduction
3-Bromopyrazine-2-carboxylic acid is a heterocyclic building block crucial in the synthesis of novel compounds within the pharmaceutical and agrochemical industries.[1] Its defined structure and purity are paramount for successful research and development outcomes. This document provides detailed application notes and standardized protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this key intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments within the molecule. These analyses confirm the core structure and substitution pattern. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a characteristic downfield shift (10–12 ppm).[2]
Quantitative Data Summary: NMR Spectroscopy
| Technique | Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ¹H | ~8.65 | Doublet | Pyrazine H-6 |
| ¹H | ~8.55 | Doublet | Pyrazine H-5 | |
| ¹H | >10 (broad) | Singlet | Carboxylic Acid (-COOH) | |
| ¹³C NMR | ¹³C | ~165 | Singlet | Carboxylic Carbon (C=O) |
| ¹³C | ~148 | Singlet | Pyrazine C-6 | |
| ¹³C | ~145 | Singlet | Pyrazine C-2 (C-COOH) | |
| ¹³C | ~140 | Singlet | Pyrazine C-3 (C-Br) | |
| ¹³C | ~135 | Singlet | Pyrazine C-5 |
Note: Expected chemical shifts are estimations based on general values for carboxylic acids and related heterocyclic compounds.[2][3] Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to the specific sample and solvent for optimal resolution.
-
-
Data Acquisition for ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the range of 0-16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Visualization: NMR Structural Correlation
Caption: Relationship between analytical techniques and structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note: LC-MS is a powerful technique for verifying the molecular weight, assessing the purity, and quantifying this compound. Reversed-phase liquid chromatography (RPLC) separates the target compound from impurities and degradation products.[4] Mass spectrometry provides highly sensitive and specific detection, confirming the compound's identity via its mass-to-charge ratio (m/z). For carboxylic acids, electrospray ionization (ESI) in negative mode is often preferred to detect the deprotonated molecule [M-H]⁻.[5] This method can be adapted from established protocols for analyzing pyrazinoic acid.[6]
Quantitative Data Summary: LC-MS
| Parameter | Value | Description |
| Molecular Formula | C₅H₃BrN₂O₂ | - |
| Molecular Weight | 202.99 g/mol | (Monoisotopic: 201.94 g/mol ) |
| Expected [M-H]⁻ Ion | m/z 200.9, 202.9 | Isotopic pattern due to ⁷⁹Br and ⁸¹Br |
| Expected [M+H]⁺ Ion | m/z 202.9, 204.9 | Isotopic pattern due to ⁷⁹Br and ⁸¹Br |
| Key MS/MS Fragments | Acylium ion [M-OH]⁺ | Fragmentation of the carboxylic acid group.[7] |
| Loss of CO₂ | Decarboxylation is a common fragmentation pathway.[8] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare the analytical sample by dissolving the compound in the mobile phase to a final concentration within the calibration range.
-
-
LC System Parameters:
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 100 x 4.6 mm, 3.5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
-
MS System Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative and Positive modes.
-
Scan Mode: Full scan mode (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition (Example for Quantification):
-
Precursor Ion ([M-H]⁻): m/z 201.9
-
Product Ion: To be determined by fragmentation analysis (e.g., loss of COOH at m/z 156.9).
-
-
Nebulizer Gas (N₂): 40 psi.
-
Drying Gas (N₂): 10 L/min at 300 °C.
-
Capillary Voltage: 3500 V.
-
Visualization: LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the spectrum is dominated by characteristic absorptions from the carboxylic acid group. A very broad O-H stretching band appears due to strong intermolecular hydrogen bonding, and a sharp, intense C=O stretching band is also prominent.[9] This technique is excellent for confirming the presence of the key carboxylic acid moiety.
Quantitative Data Summary: FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (-COOH)[10] |
| 1700 - 1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH)[9] |
| 1400 - 1440 | Medium | In-plane O-H Bend | Carboxylic Acid (-COOH) |
| 1210 - 1320 | Medium | C-O Stretch | Carboxylic Acid (-COOH) |
| 900 - 960 | Medium, Broad | Out-of-plane O-H Bend | Carboxylic Acid (-COOH)[10] |
| 600 - 800 | Medium-Weak | C-Br Stretch | Bromo-substituent |
Experimental Protocol: FT-IR Analysis (ATR Method)
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Label the significant peaks and compare them to the expected absorption bands for confirmation of functional groups.
-
Thermal Analysis (TGA/DSC)
Application Note: Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical information about the thermal stability, melting point, and purity of this compound. DSC measures heat flow and can precisely determine the melting point and detect polymorphic transitions.[11] TGA measures changes in mass as a function of temperature, identifying decomposition stages and the presence of residual solvents or water.[12]
Quantitative Data Summary: Thermal Analysis
| Parameter | Technique | Expected Value | Description |
| Melting Point | DSC | 141-144 °C[13] | Sharp endothermic peak indicating melting. |
| Decomposition | TGA | >150 °C | Onset temperature of mass loss due to thermal degradation. |
| Residual Mass | TGA | ~0% | Complete decomposition expected under an inert atmosphere. |
Experimental Protocol: Simultaneous TGA/DSC
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a clean aluminum or ceramic pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Data Acquisition:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) up to a final temperature sufficient to observe all thermal events (e.g., 400 °C).
-
Continuously record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
From the DSC curve, determine the onset temperature and peak maximum of the endotherm corresponding to the melting point.
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at each stage.
-
Visualization: Overall Analytical Workflow
Caption: Comprehensive workflow for analytical characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 6. An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 12. mdpi.com [mdpi.com]
- 13. 30683-23-9 CAS MSDS (3-BROMOPYRIDINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Application Notes and Protocols for the HPLC and NMR Analysis of 3-Bromopyrazine-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 3-bromopyrazine-2-carboxylic acid and its derivatives using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to serve as a guide for the qualitative and quantitative analysis of these compounds, which are significant building blocks in the development of novel therapeutics.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a robust method for the separation and quantification of this compound and its derivatives. The polarity of these compounds allows for good retention and separation on nonpolar stationary phases.
Experimental Protocol: HPLC
A generalized reverse-phase HPLC method suitable for the analysis of this compound and its derivatives is detailed below.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v), with the aqueous phase acidified to a pH of approximately 2.5-3.0 with phosphoric acid. The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention.
-
Sample Preparation: Accurately weigh and dissolve the sample of this compound or its derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
-
-
Data Analysis: The retention time and peak area of the analyte are used for identification and quantification, respectively. A calibration curve should be generated using standard solutions of known concentrations for accurate quantification.
Quantitative Data: HPLC
The following table summarizes hypothetical retention times for this compound and two of its common amide derivatives under the conditions described above. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Derivative Type | Hypothetical Retention Time (min) |
| This compound | - | 4.5 |
| 3-Bromopyrazine-2-carboxamide | Amide | 5.2 |
| N-benzyl-3-bromopyrazine-2-carboxamide | Amide | 7.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an essential technique for the structural elucidation and confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.
Experimental Protocol: NMR
The following protocol is for the preparation and analysis of samples by ¹H and ¹³C NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If an internal standard is required, a small amount of TMS can be added.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities of the signals for structural assignment.
Quantitative Data: NMR
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆.
¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.85 | d | ~2.5 |
| H-6 | ~8.70 | d | ~2.5 |
| COOH | ~13.5 (broad) | s | - |
¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~165.0 |
| C-3 (C-Br) | ~145.0 |
| C-5 | ~148.0 |
| C-6 | ~146.5 |
| Pyrazine C4a | ~144.0 |
Experimental Workflows and Signaling Pathways
Experimental Workflow
The general workflow for the analysis and characterization of this compound derivatives involves synthesis, purification, and subsequent analysis by HPLC and NMR to confirm purity and structure.
General workflow for synthesis and analysis.
Signaling Pathway of Pyrazine Carboxamide Derivatives
Derivatives of pyrazine-2-carboxylic acid have been investigated for their potential as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is crucial in cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers.
Inhibition of the FGFR signaling pathway.
Application Notes and Protocols for Compound Library Synthesis Using 3-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Bromopyrazine-2-carboxylic acid as a versatile scaffold for the synthesis of diverse compound libraries. The protocols outlined below are designed for researchers in drug discovery and medicinal chemistry, offering detailed methodologies for creating novel chemical entities with potential therapeutic applications, particularly in the development of anti-tubercular and immunomodulatory agents.
Introduction to this compound in Drug Discovery
This compound is a valuable heterocyclic building block for combinatorial chemistry and drug discovery. Its pyrazine core is a "privileged structure" found in numerous biologically active compounds. The presence of three key functional groups—a bromine atom, a carboxylic acid, and the pyrazine ring itself—offers multiple points for diversification, allowing for the creation of large and structurally diverse compound libraries.
The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. The carboxylic acid moiety serves as a handle for amide bond formation, allowing for the coupling of various amines to introduce further diversity. The pyrazine ring, a known bioisostere of other aromatic systems, can engage in hydrogen bonding and other non-covalent interactions with biological targets.
Compounds derived from pyrazine-2-carboxylic acid, most notably Pyrazinamide (PZA), are frontline drugs for the treatment of tuberculosis. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1][2] POA is believed to disrupt several cellular processes in Mycobacterium tuberculosis, including fatty acid synthesis and membrane transport.[3][4] Furthermore, pyrazinamide and its analogs have been shown to modulate the host immune response, adding another dimension to their therapeutic potential.[5][6]
This document provides detailed protocols for leveraging the chemical reactivity of this compound to generate novel compound libraries for screening against various biological targets.
Experimental Protocols
Two primary synthetic strategies for diversifying this compound are presented: amide bond formation and Suzuki-Miyaura cross-coupling. These can be performed sequentially to maximize the structural diversity of the resulting compound library.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of a library of amides from this compound and a diverse set of primary and secondary amines. A direct amidation method using a coupling reagent is detailed below.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Tris(2,2,2-trifluoroethyl) borate [B(OCH2CF3)3][7][8]
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.6 M stock solution of DCC in anhydrous DCM.
-
Prepare a 0.1 M stock solution of DMAP in anhydrous DCM.
-
Prepare a library of 0.7 M amine solutions in anhydrous DCM in a 96-well plate format.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add the this compound stock solution (e.g., 100 µL, 0.05 mmol).
-
Add the DMAP stock solution (e.g., 10 µL, 0.001 mmol) to each well.
-
Add the respective amine solution from the library plate to each corresponding well (e.g., 100 µL, 0.07 mmol).
-
Initiate the reaction by adding the DCC stock solution to each well (e.g., 100 µL, 0.06 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
Upon completion, filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate, containing the desired amide product, can be further purified by high-throughput methods such as solid-phase extraction (SPE) or preparative HPLC.
-
Quantitative Data: Representative Amide Coupling Yields
The following table provides representative yields for the synthesis of pyrazine-2-carboxamides from substituted pyrazine-2-carboxylic acids and various anilines, demonstrating the feasibility of this reaction for library synthesis.
| Entry | Pyrazine-2-carboxylic acid Derivative | Amine | Product | Yield (%) |
| 1 | 6-chloropyrazine-2-carboxylic acid chloride | 3-bromoaniline | N-(3-bromophenyl)-6-chloropyrazine-2-carboxamide | Not specified, synthesis confirmed |
| 2 | 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride | 3-bromoaniline | N-(3-bromophenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | Not specified, synthesis confirmed |
| 3 | 3-aminopyrazine-2-carboxylic acid | Benzylamine | 3-amino-N-benzylpyrazine-2-carboxamide | 75-91% |
| 4 | 3-aminopyrazine-2-carboxylic acid | 2-methylbenzylamine | 3-amino-N-(2-methylbenzyl)pyrazine-2-carboxamide | 27-91% |
Data adapted from references[9][10]. Yields can vary depending on the specific substrates and reaction conditions.
Protocol 2: High-Throughput Suzuki-Miyaura Coupling
This protocol outlines a method for the parallel synthesis of biaryl pyrazines via Suzuki-Miyaura cross-coupling of the 3-bromopyrazine scaffold with a library of boronic acids.
Materials:
-
3-Bromopyrazine-2-carboxamide library (from Protocol 1)
-
A diverse library of aryl and heteroaryl boronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos)[11]
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
96-well reaction block or microwave vials
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup in a 96-well plate:
-
To each well containing a unique 3-bromopyrazine-2-carboxamide (e.g., 0.05 mmol), add the corresponding boronic acid from a library plate (e.g., 0.06 mmol).
-
Add the palladium catalyst (e.g., 5 mol%) and base (e.g., 2 equivalents) to each well.
-
Add the solvent system (e.g., 1 mL of Dioxane/water 4:1) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction plate and heat to 80-100 °C for 12-24 hours. Microwave irradiation can also be employed to accelerate the reaction.
-
After cooling, the reaction mixtures can be diluted with a suitable organic solvent and filtered through a pad of celite to remove the palladium catalyst.
-
The crude products can be purified using high-throughput purification techniques.
-
Quantitative Data: Representative Suzuki-Miyaura Coupling Yields
The following table presents representative yields for Suzuki-Miyaura coupling reactions of various bromo-heterocycles with different boronic acids, illustrating the expected efficiency of this method for library generation.
| Entry | Bromo-heterocycle | Boronic Acid | Product | Yield (%) |
| 1 | 3-bromopyridine | Phenylboronic acid | 3-phenylpyridine | ~70-80% |
| 2 | 2-bromopyridine | 4-methoxyphenylboronic acid | 2-(4-methoxyphenyl)pyridine | ~85-95% |
| 3 | 5-bromopyrimidine | Phenylboronic acid | 5-phenylpyrimidine | ~60-70% |
| 4 | 3-chloroindazole | 5-indole boronic acid | 3-(indol-5-yl)indazole | 85% |
Data adapted from references[11][12][13]. Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used.
Visualizations
Experimental Workflow
References
- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]
- 2. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 3. Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 5. Host Targeted Activity of Pyrazinamide in Mycobacterium tuberculosis Infection | PLOS One [journals.plos.org]
- 6. Host Targeted Activity of Pyrazinamide in Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 8. Direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Scalable Synthesis of 3-Bromopyrazine-2-carboxylic Acid Derivatives: An Application Note for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of scalable synthetic strategies for 3-bromopyrazine-2-carboxylic acid and its derivatives, crucial intermediates in modern drug discovery. Recognizing the significance of pyrazine scaffolds in medicinal chemistry, this document outlines detailed, field-proven protocols, explains the rationale behind experimental choices, and presents quantitative data to support the scalability of these methods. The content is designed for researchers, scientists, and professionals in drug development, offering both foundational knowledge and actionable protocols for laboratory and industrial applications.
Introduction: The Privileged Pyrazine Scaffold in Drug Discovery
The pyrazine ring system is a cornerstone in the synthesis of a diverse array of therapeutic agents due to its unique electronic properties and ability to form key interactions with biological targets.[1][2] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] Specifically, this compound serves as a versatile building block, enabling the introduction of various functionalities through cross-coupling reactions and amide bond formations, thus facilitating the exploration of vast chemical spaces in the quest for novel therapeutics.[5] The development of robust and scalable synthetic routes to these intermediates is therefore a critical endeavor in advancing pharmaceutical research and development.[1]
Strategic Approaches to Scalable Synthesis
The synthesis of this compound and its derivatives on a large scale necessitates careful consideration of starting material availability, reaction efficiency, and ease of purification. This section details two primary synthetic pathways, highlighting the critical parameters for successful and scalable production.
Pathway A: Direct Bromination and Subsequent Functionalization
A common and direct approach involves the bromination of a pyrazine-2-carboxylic acid precursor. This method is often favored for its atom economy and straightforward execution. However, regioselectivity can be a challenge, requiring precise control over reaction conditions.
Pathway B: Synthesis from Halogenated Pyrazine Precursors
An alternative and often more controlled strategy begins with a pre-functionalized pyrazine, such as 2,3-dihalopyrazine, followed by selective functional group transformations. This pathway offers greater control over the final product's structure, which is particularly advantageous for complex derivatives.
Detailed Experimental Protocols
The following protocols are presented as robust and reproducible methods for the synthesis of key this compound derivatives.
Protocol 1: Synthesis of 3-Bromopyrazine-2-carbonitrile
This protocol details the cyanation of 2,3-dibromopyridine as a precursor to this compound. The nitrile group can be subsequently hydrolyzed to the desired carboxylic acid.
Materials:
-
2,3-Dibromopyridine
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Copper(I) iodide (CuI)
-
1-Butyl-imidazole
-
o-Xylene
-
Dichloromethane (DCM)
-
Water (deionized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a pressure tube, combine 2,3-dibromopyridine (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.4 mmol), Na₂CO₃ (1.2 mmol), CuI (0.1 mmol), and 1-butyl-imidazole (2.0 mmol).
-
Add o-xylene (2 mL) to the mixture.
-
Seal the pressure tube and stir the reaction mixture at 160°C for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature and quench with water.
-
Dilute the mixture with dichloromethane.
-
Separate the organic layer, and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane (1:1 v/v) eluent to yield 3-bromopyridine-2-carbonitrile.[6]
Rationale for Experimental Choices:
-
K₄[Fe(CN)₆]·3H₂O: Serves as a less toxic and readily available source of cyanide ions.
-
CuI and 1-Butyl-imidazole: Act as a catalytic system to facilitate the cyanation reaction.
-
High Temperature (160°C): Necessary to overcome the activation energy for the nucleophilic aromatic substitution.
Protocol 2: Amide Coupling to Synthesize N-Aryl-3-bromopyrazine-2-carboxamides
This protocol describes the coupling of a pyrazine carboxylic acid with an aniline derivative, a common step in the synthesis of bioactive molecules.[5]
Materials:
-
Pyrazine-2-carboxylic acid
-
4-Bromo-3-methyl aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq), 4-bromo-3-methyl aniline (1.0 eq), and DMAP (0.2 eq).
-
Add DCM to dissolve the reactants.
-
Cool the reaction mixture to 0°C in an ice bath with continuous stirring.
-
Once the temperature reaches 0°C, add DCC (1.1 eq) to the mixture under an inert atmosphere.
-
Remove the ice bath and allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).[5]
Causality Behind Experimental Choices:
-
DCC/DMAP: This is a widely used and efficient coupling system for amide bond formation. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and diversification of this compound derivatives.
Caption: Synthetic workflow for this compound derivatives.
Quantitative Data Summary
The scalability of a synthetic process is critically dependent on achieving high yields and purity consistently. The following table summarizes typical yields for the key synthetic steps described.
| Step | Starting Material | Product | Typical Yield (%) | Reference |
| Cyanation | 2,3-Dibromopyridine | 3-Bromopyridine-2-carbonitrile | 20% | [6] |
| Amide Coupling | Pyrazine-2-carboxylic acid | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 83% | [5] |
| Suzuki Cross-Coupling | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Arylated derivatives | 60-85% | [5] |
Conclusion and Future Outlook
The synthetic routes detailed in this application note provide a solid foundation for the scalable production of this compound and its derivatives. The protocols have been selected for their reliability and adaptability to various scales of production. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient and sustainable synthetic methodologies will be a key area of future research. This includes the exploration of flow chemistry and enzymatic processes to further enhance the scalability and environmental footprint of these important pharmaceutical intermediates.[7][8]
References
- 1. nbinno.com [nbinno.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjpbcs.com [rjpbcs.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Application Notes and Protocols: 3-Bromopyrazine-2-carboxylic Acid as a Versatile Intermediate in the Synthesis of Potential Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Pyrazine-based compounds are a class of heterocyclic molecules that have garnered significant interest in the agrochemical industry due to their diverse biological activities. Among these, derivatives of pyrazine-2-carboxylic acid have shown promise as potent herbicides and fungicides. 3-Bromopyrazine-2-carboxylic acid, in particular, serves as a key intermediate, offering a reactive site for the introduction of various functional groups, leading to the synthesis of a wide array of potential agrochemical candidates. The bromine atom at the 3-position can be readily displaced by nucleophiles, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. This document provides detailed application notes and experimental protocols for the synthesis of pyrazine-2-carboxamide derivatives, highlighting their potential as agrochemicals.
Synthetic Applications
This compound is a valuable building block for the synthesis of various agrochemical scaffolds, primarily through the formation of pyrazine-2-carboxamides. The general synthetic approach involves two key steps: the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by amidation with a selected amine. Alternatively, the bromine atom can be substituted by an amino group to generate 3-aminopyrazine-2-carboxamide derivatives.
General Synthetic Workflow
Caption: General synthetic workflow for 3-substituted pyrazine-2-carboxamides.
Data Presentation
The following table summarizes the biological activity of various pyrazine-2-carboxamide derivatives synthesized from precursors related to this compound. This data highlights their potential as herbicides (through photosynthesis inhibition) and fungicides.
| Compound Class | Derivative Example | Biological Activity | Quantitative Data | Reference |
| Herbicidal (Photosynthesis Inhibitors) | 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Inhibition of oxygen evolution rate in spinach chloroplasts | IC₅₀ = 51.0 µmol·L⁻¹ | [1] |
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Reduction of chlorophyll content in Chlorella vulgaris | IC₅₀ = 44.0 µmol·L⁻¹ | [1] | |
| Fungicidal | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Activity against Mycobacterium tuberculosis H37Rv | MIC = 12.5 µg/mL | [2] |
| 3-amino-N-heptylpyrazine-2-carboxamide | Activity against Staphylococcus aureus | MIC = 250 µM | [2] | |
| Synthetic Yield | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Amidation of pyrazine-2-carboxylic acid | Yield: 83% | [3] |
Experimental Protocols
The following are generalized protocols for the synthesis of pyrazine-2-carboxamide derivatives, based on established literature procedures.
Protocol 1: Synthesis of 3-Bromo-N-aryl-pyrazine-2-carboxamides
This protocol describes the conversion of this compound to its corresponding acid chloride, followed by amidation with an aromatic amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Substituted aniline
-
Dry pyridine
-
Dry acetone
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in dry toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Reflux the mixture for 1-2 hours until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride and toluene under reduced pressure. Co-evaporate with dry toluene twice to ensure complete removal of residual thionyl chloride. The resulting crude 3-bromopyrazine-2-carbonyl chloride is used in the next step without further purification.
-
Amidation: In a separate flask, dissolve the substituted aniline (1.0 eq) and dry pyridine (1.0 eq) in dry acetone.
-
Dissolve the crude acid chloride in dry acetone and add it dropwise to the aniline solution at room temperature with constant stirring.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3-bromo-N-aryl-pyrazine-2-carboxamide.
Protocol 2: Synthesis of 3-Amino-N-substituted-pyrazine-2-carboxamides
This protocol outlines the synthesis of 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid, which can be adapted for derivatives of this compound via nucleophilic substitution of the bromine with an amine.
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Dry N,N-dimethylformamide (DMF)
-
Substituted amine (R-NH₂)
Procedure:
-
Activation with CDI: Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in dry DMF.
-
Add CDI (1.1 eq) portion-wise at room temperature and stir the mixture for 2 hours.
-
Amidation: Add the desired substituted amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Mechanism of Action: Photosynthesis Inhibition
Several pyrazine-2-carboxamide derivatives have been shown to exhibit herbicidal activity by inhibiting photosynthetic electron transport.[4] This mode of action is a common target for many commercial herbicides.
Caption: Inhibition of photosynthesis by pyrazine-2-carboxamide herbicides.
The herbicidal activity of these compounds is attributed to their ability to bind to the D1 protein in Photosystem II (PSII) of the photosynthetic electron transport chain. This binding blocks the flow of electrons, thereby inhibiting the production of ATP and NADPH, which are essential for CO₂ fixation and subsequent plant growth. This ultimately leads to the death of the plant.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemical candidates. The straightforward conversion to a variety of pyrazine-2-carboxamides allows for the exploration of a broad chemical space to identify compounds with potent herbicidal and fungicidal activities. The protocols and data presented herein provide a solid foundation for researchers in the field of agrochemical discovery and development to further investigate the potential of this promising class of compounds.
References
- 1. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phcog.com [phcog.com]
Application Notes & Protocols: Hell-Volhard-Zelinskii Reaction for α-Bromination of Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application
The Hell-Volhard-Zelinskii (HVZ) reaction is a robust and reliable method for the selective α-halogenation of carboxylic acids.[1] Specifically, it facilitates the substitution of a hydrogen atom on the carbon adjacent to the carboxyl group (the α-carbon) with a bromine atom. This transformation is pivotal in organic synthesis as the resulting α-bromo carboxylic acids are versatile intermediates.[2]
In drug development and medicinal chemistry, α-halo acids serve as crucial building blocks for synthesizing a wide array of more complex molecules. Their utility stems from the reactivity of the carbon-halogen bond, which allows for subsequent nucleophilic substitution reactions. This enables the introduction of various functional groups, such as amino, hydroxyl, and alkoxy groups, to construct pharmacologically active compounds.[2][3] For instance, the synthesis of amino acids can be achieved by reacting an α-bromo acid with ammonia, a fundamental transformation for creating peptide-based therapeutics and other nitrogen-containing bioactive molecules.[4]
The HVZ reaction is particularly valuable because it selectively modifies carboxylic acids, which might not undergo α-halogenation under conditions typically used for aldehydes and ketones.[1] The reaction proceeds through an acyl bromide intermediate, which more readily forms an enol tautomer necessary for the electrophilic addition of bromine.[5]
Reaction Mechanism
The Hell-Volhard-Zelinskii reaction is a multi-step process.[6] It begins with the conversion of the carboxylic acid into an acyl bromide, which then tautomerizes to an enol. This enol intermediate is subsequently brominated at the α-position. Finally, hydrolysis of the α-bromo acyl bromide yields the desired product.[1][6]
The key steps are:
-
Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) reacts with the carboxylic acid to form an acyl bromide. PBr₃ can also be generated in situ from red phosphorus and bromine.[7]
-
Enolization: The acyl bromide, catalyzed by HBr generated in the first step, tautomerizes to its enol form.[1]
-
α-Bromination: The electron-rich enol acts as a nucleophile, attacking a molecule of bromine (Br₂) to form the α-bromo acyl bromide.[8]
-
Hydrolysis: The reaction is quenched with water, which hydrolyzes the α-bromo acyl bromide to the final α-bromo carboxylic acid product.[6] If an alcohol or amine is used instead of water, the corresponding α-bromo ester or amide can be synthesized.[4][9]
Diagram: Hell-Volhard-Zelinskii Reaction Mechanism
Caption: The four main stages of the Hell-Volhard-Zelinskii reaction mechanism.
Quantitative Data and Substrate Scope
The HVZ reaction is applicable to a range of aliphatic carboxylic acids possessing at least one α-hydrogen. The reaction conditions are often harsh, requiring high temperatures and prolonged reaction times.[8][10] The yield of the reaction can be influenced by the substrate structure, stoichiometry of reagents, and reaction conditions.
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propionic Acid | Br₂, PBr₃ (cat.) | Reflux | - | High | [4] |
| Cyclobutanecarboxylic Acid | SOCl₂, Red P, Br₂ | Reflux / 50 | >12 | 85% (as ester) | [11] |
| Phenylacetic Acid | Br₂, PBr₃ | - | - | - | [12] |
| Capric Acid | Br₂, PBr₃ | - | - | Good | [12] |
| Isovaleric Acid | Br₂, PBr₃ | - | - | Good | [12] |
Note: Yields and conditions can vary significantly based on the specific experimental setup and scale.
Detailed Experimental Protocol
This protocol describes a general procedure for the α-bromination of a generic carboxylic acid.
Materials and Reagents:
-
Carboxylic acid (e.g., Cyclobutanecarboxylic acid, 1.0 eq)
-
Thionyl chloride (SOCl₂, 1.1 eq) - Optional, for initial acyl chloride formation
-
Red phosphorus (P, catalytic or stoichiometric)
-
Bromine (Br₂, 1.5 eq)
-
Anhydrous solvent (e.g., CCl₄, if needed)
-
Quenching agent (e.g., water, n-butanol)
-
Three-necked round-bottom flask
-
Reflux condenser with a gas trap (to handle HBr fumes)
-
Dropping funnel
-
Heating mantle and thermometer
-
Magnetic stirrer
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive, toxic, and volatile. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus tribromide and thionyl chloride are corrosive and react violently with water.
-
The reaction produces hydrogen bromide (HBr) gas, which is corrosive and toxic. Use a gas trap (e.g., with NaOH solution) to neutralize fumes.
Diagram: Experimental Workflow for HVZ Reaction
Caption: A generalized workflow for the Hell-Volhard-Zelinskii bromination experiment.
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser (fitted with a gas trap), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of reagents.
-
Initial Reaction: Place the carboxylic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide into the flask.
-
Heating: Begin heating the mixture gently with stirring.
-
Addition of Bromine: Slowly add bromine (1.5 eq) to the reaction mixture from the dropping funnel. The addition should be controlled to manage the exothermic reaction and the evolution of HBr gas.
-
Reflux: After the addition is complete, heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrate.[11] Monitor the reaction progress by techniques like TLC or GC if applicable.
-
Cooling: Once the reaction is complete, cool the flask in an ice bath to 0°C.
-
Quenching: Carefully and slowly add water to the cooled mixture to hydrolyze the remaining acyl bromide and phosphorus halides.[4] Alternatively, adding an alcohol like n-butanol will yield the corresponding α-bromo ester.[11] This step is highly exothermic and will produce large amounts of HBr gas.
-
Work-up: Transfer the mixture to a separatory funnel. If an organic solvent was used, separate the layers. If not, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the pure α-bromo carboxylic acid.
This protocol provides a foundational method that may require optimization for specific substrates and desired products in a research or drug development setting.
References
- 1. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 8. byjus.com [byjus.com]
- 9. fiveable.me [fiveable.me]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 12. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for the Spectroscopic Analysis of 3-Bromopyrazine-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic analysis of 3-Bromopyrazine-2-carboxylic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyrazine core. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized derivatives.
Overview of Spectroscopic Techniques
A multi-spectroscopic approach is essential for the unambiguous characterization of this compound derivatives. The following techniques provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons. It is crucial for confirming the substitution pattern on the pyrazine ring and the structure of any appended functional groups.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretching), amide (N-H and C=O stretching), or ester (C=O and C-O stretching) moieties.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile derivatives.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. It can be used for quantitative analysis and to monitor reactions.
Quantitative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and its common derivatives. These values are based on known data for similar pyrazine and carboxylic acid compounds and should be used as a reference.
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ or DMSO-d₆
| Compound Type | H-5 | H-6 | Carboxylic Acid/Amide/Ester Protons | Other Protons |
| This compound | ~8.6 | ~8.7 | ~13.0 (br s, -COOH) | - |
| Methyl 3-bromopyrazine-2-carboxylate | ~8.6 | ~8.7 | ~3.9 (s, -OCH₃) | - |
| N-Alkyl-3-bromopyrazine-2-carboxamide | ~8.5 | ~8.6 | ~8.5 (br s, -NH) | Dependent on alkyl group |
| N-Aryl-3-bromopyrazine-2-carboxamide | ~8.7 | ~8.8 | ~9.5 (br s, -NH) | 7.0 - 8.0 (aromatic protons) |
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ or DMSO-d₆
| Compound Type | C-2 | C-3 | C-5 | C-6 | Carbonyl Carbon | Other Carbons |
| This compound | ~145 | ~135 | ~148 | ~147 | ~165 | - |
| Methyl 3-bromopyrazine-2-carboxylate | ~144 | ~136 | ~148 | ~147 | ~164 | ~53 (-OCH₃) |
| N-Alkyl/Aryl-3-bromopyrazine-2-carboxamide | ~144 | ~137 | ~148 | ~147 | ~163 | Dependent on substituent |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Absorption Range | Description |
| Carboxylic Acid O-H | 3300 - 2500 | Very broad |
| Carboxylic Acid C=O | 1725 - 1700 | Strong, sharp |
| Amide N-H | 3400 - 3200 | Moderate, may be broad |
| Amide C=O (Amide I) | 1680 - 1630 | Strong, sharp |
| Ester C=O | 1750 - 1735 | Strong, sharp |
| Ester C-O | 1300 - 1000 | Strong |
| Pyrazine Ring C=N, C=C | 1600 - 1400 | Multiple bands |
| C-Br Stretch | 700 - 500 | Moderate to weak |
Table 4: Expected Mass Spectrometry (MS) Fragmentation
| Compound Type | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | Present | [M-OH]⁺, [M-COOH]⁺, loss of Br |
| Methyl 3-bromopyrazine-2-carboxylate | Present | [M-OCH₃]⁺, [M-COOCH₃]⁺, loss of Br |
| N-Substituted 3-bromopyrazine-2-carboxamides | Present | Fragmentation of the N-substituent, [M-CONHR]⁺ |
Table 5: Expected UV-Vis Absorption Maxima (λmax, nm)
| Compound Type | Solvent | λmax (nm) |
| Pyrazine Carboxylic Acids | Ethanol or Methanol | ~270 - 280, ~310 - 320 |
Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of water and other impurities.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Analysis:
-
Process the raw data (FID) by applying a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.
-
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Analysis
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
The spectrum is typically displayed in terms of transmittance or absorbance.
-
Identify the characteristic absorption bands for the expected functional groups (refer to Table 3).
-
Compare the obtained spectrum with reference spectra of similar compounds if available.
-
Mass Spectrometry
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (for volatile derivatives like esters)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
For carboxylic acids, derivatization (e.g., to form the methyl ester) may be necessary to improve volatility.
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 500.
-
Scan Speed: 2 scans/second.
-
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to determine the molecular ion (M⁺) and the fragmentation pattern.
-
The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
UV-Vis Spectroscopy
Protocol for UV-Vis Spectrophotometric Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance readings within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrument Parameters:
-
Wavelength Range: 200 - 600 nm.
-
Blank: Use the same solvent as used for the sample solution to zero the instrument.
-
-
Data Analysis:
-
Record the absorbance spectrum for each concentration.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
To perform quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions. The concentration of an unknown sample can then be determined from its absorbance using this curve and the Beer-Lambert law.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives in a drug discovery context.
Caption: A general workflow for the synthesis, purification, and characterization of this compound derivatives for drug discovery applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Bromopyrazine-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-Bromopyrazine-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
The main challenges stem from the inherent properties of the substrate:
-
Electron-Deficient Heterocycle: The pyrazine ring is electron-deficient, which can affect the oxidative addition step of the catalytic cycle. The nitrogen atoms in the pyrazine ring can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
-
Carboxylic Acid Group: The carboxylic acid functionality can introduce several complications. It can react with the base, requiring the use of additional equivalents. The resulting carboxylate can also coordinate to the palladium center and hinder catalytic activity. Furthermore, under certain conditions, decarboxylation can occur as a competing side reaction.
Q2: Which palladium catalysts and ligands are generally recommended for the Suzuki coupling of pyrazine derivatives?
For electron-deficient heteroaryl halides like this compound, standard palladium catalysts such as Pd(PPh₃)₄ may not be optimal. More electron-rich and sterically hindered phosphine ligands are often more effective. Catalyst systems that have shown success with similar substrates include:
-
Pd(dppf)Cl₂: This is a robust and commonly used catalyst for a variety of cross-coupling reactions, including those with heteroaromatic halides.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are known to be highly effective for challenging Suzuki couplings.
-
Pd(dppb)Cl₂: This catalyst has been reported to be effective for the Suzuki coupling of chloropyrazines, suggesting it could be a good candidate for the corresponding bromo-derivative.
Q3: What is the role of the base in the Suzuki coupling of this compound, and which bases are most effective?
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid. For substrates containing a carboxylic acid, an additional equivalent of base is required to deprotonate the acid.
Commonly used bases include:
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used and often provide good yields.
-
Phosphates: K₃PO₄ is a stronger base that can be effective in more challenging couplings.
-
Fluorides: CsF can be a good choice, particularly when base-sensitive functional groups are present.
The choice of base should be carefully considered and optimized for the specific reaction conditions.
Q4: Can decarboxylation be a significant side reaction?
Yes, decarboxylation of this compound to form 3-bromopyrazine can be a competing side reaction, especially at elevated temperatures. If the desired product is the arylated pyrazine carboxylic acid, it is crucial to carefully control the reaction temperature and choose appropriate reaction conditions to minimize this pathway. In some cases, a decarbonylative Suzuki coupling, which intentionally removes the carboxylic acid group, can be a viable alternative synthetic strategy.
Troubleshooting Guide
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity/Deactivation | • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. • Use fresh, high-quality catalyst and ligands. • Screen different palladium catalysts and ligands, focusing on those known to be effective for heteroaromatic substrates (e.g., Pd(dppf)Cl₂, Buchwald ligands). |
| Insufficient Base | • Add an additional equivalent of base to account for the acidic proton of the carboxylic acid. • Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Poor Solubility | • Choose a solvent system that effectively dissolves all reactants. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is often used. |
| Low Reaction Temperature | • Gradually increase the reaction temperature. Microwave heating can sometimes improve yields and reduce reaction times. However, be mindful of potential decarboxylation at higher temperatures. |
Presence of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Protodeboronation of Boronic Acid | • Reaction conditions are too harsh (high temperature, strong base). • Presence of water. | • Use milder reaction conditions (lower temperature, weaker base). • Use anhydrous solvents if possible. • Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | • Presence of oxygen. • Inefficient catalyst system. | • Thoroughly degas the reaction mixture and maintain an inert atmosphere. • Optimize the catalyst and ligand system. |
| Decarboxylation Product | • High reaction temperature. | • Lower the reaction temperature. • Consider protecting the carboxylic acid as an ester, followed by hydrolysis after the coupling reaction. |
Experimental Protocols & Data
Table 1: Suzuki Coupling of Functionalized Bromopyrazines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppb)Cl₂ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 18 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppb)Cl₂ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 18 | >90 |
| 3 | Thiophene-2-boronic acid | Pd(dppb)Cl₂ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 48 | 60 |
| 4 | Biphenyl boronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | 16 | 85-100 |
Data is based on analogous bromopyrazine systems and serves as a guideline.[1]
Table 2: General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Bromide
| Component | Amount |
| This compound | 1.0 equiv |
| Arylboronic acid | 1.2 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 2 - 5 mol% |
| Base (e.g., K₂CO₃) | 3.0 equiv |
| Solvent (e.g., 1,4-Dioxane/Water 4:1) | 0.1 - 0.2 M |
| Reaction Conditions | |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling of this compound.
Suzuki Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Synthesis of 3-Bromopyrazine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Bromopyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This reaction involves the conversion of the primary aromatic amine, 3-aminopyrazine-2-carboxylic acid, into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[1][2]
Q2: What are the typical reagents and general conditions for this synthesis?
The synthesis is a two-step process that is often performed as a one-pot reaction:
-
Diazotization: The starting material, 3-aminopyrazine-2-carboxylic acid, is treated with a source of nitrous acid (usually sodium nitrite in the presence of a strong acid like hydrobromic acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.[2]
-
Sandmeyer Reaction: The in-situ generated diazonium salt is then reacted with a copper(I) bromide solution to yield this compound.[1][2]
Q3: What are the most common side reactions I should be aware of?
Several side reactions can occur during the synthesis of this compound, potentially impacting the yield and purity of the final product. These include:
-
Formation of 3-Hydroxypyrazine-2-carboxylic acid: The diazonium salt intermediate can react with water in the reaction mixture to produce the corresponding phenol.[1] This is a common side reaction in Sandmeyer reactions, particularly if the reaction temperature is not well-controlled.
-
Formation of Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds through the coupling of two pyrazine radicals.[1][2]
-
Decarboxylation: Heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures. This would result in the formation of 3-bromopyrazine.
-
Formation of Azo Dyes: In some cases, the diazonium salt can couple with the starting amine or other electron-rich aromatic species present in the reaction mixture to form colored azo compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Sub-optimal temperature control during the Sandmeyer reaction. 4. Inefficient extraction of the product. | 1. Ensure slow, portion-wise addition of sodium nitrite at 0-5 °C. Use a starch-iodide test to check for a slight excess of nitrous acid. 2. Maintain a low temperature (0-5 °C) throughout the diazotization step. Use the diazonium salt solution immediately after preparation. 3. Add the diazonium salt solution slowly to the copper(I) bromide solution while maintaining the recommended reaction temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can promote side reactions. 4. The product is an acid; ensure the aqueous layer is sufficiently acidified before extraction with an organic solvent to protonate the carboxylate and increase its solubility in the organic phase. |
| Presence of a Significant Amount of 3-Hydroxypyrazine-2-carboxylic acid | Reaction temperature during diazotization or the Sandmeyer step was too high, leading to the reaction of the diazonium salt with water. | Maintain strict temperature control (0-5 °C) during the formation of the diazonium salt and add it slowly to the copper(I) bromide solution, which should also be kept at the recommended temperature. |
| Observation of a Colored Impurity (Potentially an Azo Compound) | Incomplete diazotization leading to unreacted 3-aminopyrazine-2-carboxylic acid which can couple with the diazonium salt. | Ensure the complete consumption of the starting amine by the slow addition of sodium nitrite until a slight excess is indicated by a positive starch-iodide test. |
| Formation of a Tar-like Substance | Uncontrolled decomposition of the diazonium salt, often due to localized overheating or the presence of impurities. | Ensure efficient stirring and slow addition of reagents to dissipate heat. Use pure starting materials and reagents. |
| Difficulty in Isolating the Product | The product may be partially soluble in the aqueous phase, especially if the pH is not acidic enough. | Acidify the reaction mixture to a pH of 1-2 with a strong acid (e.g., HBr or HCl) before extraction to ensure the carboxylic acid is fully protonated. |
Experimental Protocols
Materials:
-
3-Aminopyrazine-2-carboxylic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and a thermometer, dissolve 3-aminopyrazine-2-carboxylic acid in a solution of hydrobromic acid and water.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Monitor the reaction with starch-iodide paper. The addition is complete when a slight excess of nitrous acid is maintained for about 10 minutes (indicated by a persistent blue-black color on the paper).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it to the desired reaction temperature (often slightly above 0 °C, but this requires optimization).
-
Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified time and then gradually warm to room temperature.
-
-
Work-up and Purification:
-
The reaction mixture is typically quenched with water.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Visualizations
To aid in understanding the experimental workflow and potential issues, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Amide Coupling with 3-Bromopyrazine-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of amide coupling reactions involving 3-Bromopyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the amide coupling with this compound often challenging, resulting in low yields?
A1: this compound is an electron-deficient heterocyclic carboxylic acid. The electron-withdrawing nature of the pyrazine ring and the bromo-substituent deactivates the carboxyl group, making it less susceptible to activation and subsequent nucleophilic attack by the amine. This inherent low reactivity often leads to sluggish reactions and lower yields compared to electron-rich or aliphatic carboxylic acids.
Q2: What are the most common side reactions observed during the amide coupling of this compound?
A2: Common side reactions include:
-
Formation of N-acylurea: When using carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and reduces the yield of the desired amide.[1]
-
Racemization: If the amine or carboxylic acid contains a chiral center, the reaction conditions, particularly the use of certain bases or high temperatures, can lead to racemization. Additives like HOBt or OxymaPure are used to suppress this.[1][2]
-
Hydrolysis of the activated ester: Trace amounts of water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid, thus lowering the yield.[2]
-
Guanidinylation of the amine: Uronium-based coupling reagents like HATU can react with the amine to form a guanidinium byproduct, especially if the carboxylic acid activation is slow.[3]
Q3: How do I choose the optimal coupling reagent for my specific amine and this compound?
A3: The choice of coupling reagent is critical and depends on the steric and electronic properties of your amine.[2]
-
For simple, non-hindered primary and secondary amines: Standard reagents like HATU or EDC/HOBt are often a good starting point.
-
For electron-deficient or sterically hindered amines: More potent coupling agents like HATU or alternative methods such as conversion to the acyl chloride may be necessary to achieve reasonable yields.[4] A protocol using EDC in combination with DMAP and a catalytic amount of HOBt has been shown to be effective for coupling with electron-deficient amines.[4][5][6]
-
For large-scale synthesis: The cost and ease of removal of byproducts are important considerations. EDC is often preferred over DCC in this case due to the water-solubility of its urea byproduct.[7]
Q4: What is the recommended order of addition of reagents for an amide coupling reaction with HATU?
A4: For uronium-based coupling reagents like HATU, it is generally recommended to pre-activate the carboxylic acid before adding the amine.[8] This minimizes the potential for the HATU to react directly with the amine.[3] A typical order of addition is:
-
Dissolve the this compound in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add the base (e.g., DIPEA, triethylamine).
-
Add the coupling reagent (HATU).
-
Stir for a few minutes to allow for the formation of the activated ester.
-
Add the amine.
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling of this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete activation of the carboxylic acid due to its electron-deficient nature. | * Increase the amount of coupling reagent (1.1-1.5 equivalents).* Switch to a more powerful coupling reagent like HATU or COMU.* Consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride. |
| Low nucleophilicity of the amine. | * Use a stronger, non-nucleophilic base (e.g., DIPEA) to ensure the amine is fully deprotonated.* Increase the reaction temperature, but monitor for potential side reactions. | |
| Formation of an insoluble salt between the carboxylic acid and the amine. | * Ensure the use of a suitable base to prevent salt formation.* Consider a solvent in which the salt is more soluble. | |
| Presence of multiple spots on TLC, difficult purification | Formation of byproducts like N-acylurea (with carbodiimides). | * Add HOBt or OxymaPure to the reaction to trap the O-acylisourea intermediate and prevent rearrangement.* Perform the reaction at a lower temperature (0 °C). |
| Unreacted starting materials. | * Increase the reaction time.* Use a slight excess (1.1-1.2 equivalents) of the amine. | |
| Product decomposes during workup or purification | The product is unstable to acidic or basic conditions. | * Use a neutral workup procedure.* Purify using column chromatography with a suitable solvent system, avoiding highly acidic or basic modifiers if possible. |
| Inconsistent yields between batches | Presence of moisture in reagents or solvents. | * Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary.* Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a general procedure for the amide coupling of this compound using HATU, a highly effective coupling reagent for challenging substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol utilizes the more economical EDC in combination with HOBt to suppress side reactions.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine or DIPEA (2.5 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
In a round-bottom flask, dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (triethylamine or DIPEA) dropwise.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Acyl Chloride Formation and Amide Coupling
This two-step protocol is a robust alternative when standard coupling reagents fail, especially with unreactive amines.
Materials:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 equiv)
-
Amine (1.1 equiv)
-
Pyridine or Triethylamine (2.0 equiv)
-
Anhydrous DCM or Toluene
Procedure: Step 1: Acyl Chloride Formation
-
Suspend this compound in anhydrous toluene.
-
Add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (evolution of gas ceases).
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-bromopyrazine-2-carbonyl chloride can be used directly in the next step.
Step 2: Amide Formation
-
Dissolve the amine in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine.
-
Add a solution of the crude 3-bromopyrazine-2-carbonyl chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents for Electron-Deficient Carboxylic Acids
| Coupling Reagent/Method | Additive/Co-reagent | Base | Solvent | Temperature | Typical Reaction Time | Yield Range (%) | Byproducts | Notes |
| HATU | - | DIPEA, TEA | DMF, DCM | RT | 1-12 h | 40-95% | Tetramethylurea | Highly efficient for hindered and electron-deficient substrates. Pre-activation is recommended.[2][9] |
| EDC·HCl | HOBt, OxymaPure | DIPEA, TEA | DCM, DMF | 0 °C to RT | 12-24 h | 30-85% | Water-soluble urea | Economical choice, HOBt/OxymaPure suppresses side reactions.[4][5][6] |
| DCC | DMAP | - | DCM | 0 °C to RT | 12-18 h | 50-90% | Insoluble DCU | High yielding but DCU byproduct can be difficult to remove.[10] |
| Acyl Chloride | SOCl₂, (COCl)₂ | Pyridine, TEA | Toluene, DCM | Reflux (step 1), 0 °C to RT (step 2) | 4-20 h | 60-95% | HCl, SO₂ | Robust method, suitable for unreactive amines. Requires handling of corrosive reagents. |
| T3P® | - | Pyridine, DIPEA | EtOAc, 2-MeTHF | RT to 80 °C | 1-16 h | 50-90% | Phosphonic acid byproducts | Byproducts are water-soluble, simplifying workup. |
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: A logical flow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021) | Arun K. Ghosh | 41 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. growingscience.com [growingscience.com]
- 10. mdpi.com [mdpi.com]
Removal of palladium catalyst from 3-Bromopyrazine-2-carboxylic acid reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of palladium catalysts from the reaction products of 3-Bromopyrazine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH).[1][2] These guidelines set limits for elemental impurities, and palladium is a common catalyst that needs to be controlled to acceptable levels, often below 10 parts per million (ppm).[1][3] Failure to remove palladium can also negatively impact downstream chemical reactions and the stability of the final product.[2][4]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods for palladium removal include:
-
Scavenging: Using solid-supported or soluble agents (scavengers) that selectively bind to palladium.[5]
-
Adsorption: Utilizing materials like activated carbon or functionalized silica to adsorb the palladium species.[1][2]
-
Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be filtered.[5]
-
Chromatography: Passing the reaction mixture through a stationary phase like silica gel or alumina to separate the product from the catalyst.[5][6]
-
Filtration: A simple method effective for removing heterogeneous palladium catalysts like palladium on carbon (Pd/C).[5][6]
Q3: How do I choose the right palladium removal method for this compound?
A3: The choice of method depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product.[2][5] For a polar molecule like this compound, scavengers with high affinity for palladium in polar solvents are often effective. Thiol-based scavengers are known to be effective for a range of palladium species.[6][7] It is often beneficial to screen a few different scavengers and conditions to find the most efficient method for your specific reaction.
Q4: Can I use activated carbon to remove palladium from my this compound product?
A4: Yes, activated carbon can be an effective and economical choice for palladium removal.[2] However, a significant drawback is the potential for your product to adsorb onto the carbon, leading to lower yields.[1][2][6] It is crucial to optimize the amount of activated carbon used and the treatment time to minimize product loss.[6]
Q5: How can I quantify the amount of residual palladium in my product?
A5: Standard methods for quantifying residual palladium in APIs include inductively coupled plasma-mass spectrometry (ICP-MS) and atomic absorption (AA) spectroscopy.[3][8] These techniques are highly sensitive and provide accurate measurements. For more rapid, in-process checks, fluorescent detection kits are also available, though they are not typically used for final product validation.[3][8]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of palladium catalysts from this compound reaction products.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of palladium remain after filtration. | The palladium species is likely soluble in your reaction mixture. Simple filtration is only effective for heterogeneous catalysts (e.g., Pd/C).[5][6] | 1. Use a scavenger: Employ a solid-supported or soluble scavenger to bind the soluble palladium. Thiol-functionalized silica (SiliaMetS Thiol) or polymer-based scavengers (MP-TMT) are good starting points.[7][9] 2. Induce precipitation: Add an agent like 2,4,6-Trimercapto-s-triazine (TMT) to precipitate the palladium, followed by filtration.[5] 3. Adsorption: Treat the solution with activated carbon or other adsorbents.[1] |
| Low product recovery after using a scavenger. | Your product, this compound, may be binding to the scavenger due to its polar nature.[5] | 1. Reduce scavenger amount: Use the minimum effective amount of scavenger. This may require some optimization.[5][6] 2. Wash the scavenger: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[5] 3. Try a different scavenger: Experiment with scavengers that have a lower affinity for your polar product. For example, some carbon-based adsorbents are designed to have a low affinity for polar APIs.[1] |
| Palladium co-elutes with the product during column chromatography. | The polarity of your product and the palladium complex are too similar under the chosen chromatographic conditions.[6] | 1. Optimize the solvent system: Experiment with different solvent polarities to improve separation.[6] 2. Change the stationary phase: Consider using a different stationary phase, such as alumina, if silica gel is not effective.[6] 3. Use a scavenger post-chromatography: A subsequent scavenging step after chromatography is often necessary to achieve very low palladium levels.[10] |
| Inconsistent palladium removal results. | The speciation of palladium (its oxidation state and ligands) can vary between reaction batches, affecting the efficiency of a single removal method.[2] | 1. Screen multiple scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most robust option for your process.[7] 2. Combine methods: A multi-step approach, such as filtration followed by scavenging, can provide more consistent results.[10] |
Experimental Protocols
Protocol 1: Palladium Scavenging using Functionalized Silica
This protocol provides a general procedure for using a solid-supported scavenger like SiliaMetS Thiol.
-
Select the Scavenger: Choose a scavenger based on the likely palladium species in your reaction. Thiol-based scavengers are a versatile starting point.[7]
-
Determine the Amount: Add the scavenger to the reaction mixture. The amount is typically based on the weight of the product or the molar equivalents relative to the initial amount of palladium catalyst used. A common starting point is 5-10 wt% of the scavenger relative to the product.
-
Incubation: Stir the mixture at a specified temperature (e.g., room temperature or slightly elevated to 40-50 °C) for a set period (e.g., 2-24 hours).[1] The optimal time and temperature should be determined experimentally.
-
Filtration: Remove the scavenger by filtration.
-
Washing: Wash the collected scavenger with a small amount of the reaction solvent to recover any adsorbed product.
-
Analysis: Analyze the filtrate for residual palladium content using ICP-MS or a similar technique.
Protocol 2: Palladium Removal using Activated Carbon
-
Select Activated Carbon: Choose a grade of activated carbon suitable for pharmaceutical applications.
-
Determine the Amount: Add the activated carbon to the reaction mixture. A typical starting range is 5-20 wt% relative to the product.
-
Incubation: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.[2]
-
Filtration: Remove the activated carbon by filtration through a pad of Celite to ensure all fine particles are removed.
-
Washing: Wash the carbon/Celite cake with fresh solvent.
-
Analysis: Determine the residual palladium concentration in the filtrate.
Data Presentation
The following tables summarize the performance of different palladium scavenging methods as reported in the literature.
Table 1: Comparison of Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Carboxen® 564 | 1250 | 12 | Methanol, 24h, 40°C | [1] |
| Silica-Thiol | 1250 | >10 | Methanol, 24h, 40°C | [1] |
| SiliaMetS Thiol | 2400 | ≤ 16 | Not specified | [7] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | Not specified | [7] |
| MP-TMT | 33,000 | < 200 | Room temperature, overnight | [9] |
| MP-TMT | 500-800 | < 10 | Room temperature, overnight | [9] |
| Darco (Activated Carbon) | 2400 | >16 | Not specified | [7] |
Table 2: Effect of Purification Method on Residual Palladium Levels
| Purification Step | Average Residual Pd (ppm) | % Pd Removed | Reference |
| Aqueous Workup Only | >1000 | - | [10] |
| Column Chromatography | <100 (in over half of samples) | ~90% | [10] |
| Chromatography + Scavenging Resin | <100 (in all samples) | ~98% | [10] |
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Troubleshooting logic for palladium removal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. pharmtech.com [pharmtech.com]
- 9. biotage.com [biotage.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Managing impurities in the synthesis of 3-Bromopyrazine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromopyrazine-2-carboxylic acid. Our aim is to help you identify and manage impurities that may arise during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Sandmeyer reaction from 3-Aminopyrazine-2-carboxylic acid.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete consumption of starting material (3-Aminopyrazine-2-carboxylic acid) | 1. Incomplete diazotization. 2. Insufficient amount of Sandmeyer reagent (CuBr/HBr). 3. Low reaction temperature. | 1. Ensure complete dissolution of the starting material before adding sodium nitrite. Maintain a low temperature (0-5 °C) during diazotization to prevent premature decomposition of the diazonium salt. 2. Use a stoichiometric excess of CuBr and HBr. 3. After the addition of the diazonium salt solution to the copper(I) bromide solution, allow the reaction mixture to warm to room temperature or gently heat as per the specific protocol to ensure the reaction goes to completion. |
| Presence of 3-Hydroxypyrazine-2-carboxylic acid as a major byproduct | 1. Reaction of the diazonium salt with water.[1] 2. Insufficient bromide concentration. | 1. Maintain a low temperature during the diazotization and the Sandmeyer reaction to minimize the undesired reaction with water.[1] Ensure all reagents and solvents are anhydrous where possible. 2. Use a high concentration of hydrobromic acid to favor the bromide substitution. |
| Formation of a dark-colored or tarry reaction mixture | 1. Decomposition of the diazonium salt. 2. Side reactions leading to polymeric byproducts. | 1. Maintain strict temperature control (0-5 °C) during the formation of the diazonium salt. Add the sodium nitrite solution slowly to the acidic solution of the amine. 2. Ensure efficient stirring and gradual addition of the diazonium salt to the copper(I) bromide solution to avoid localized high concentrations that can lead to side reactions. |
| Presence of 3-Bromopyrazine (decarboxylated impurity) | 1. High reaction temperatures during the Sandmeyer reaction or work-up. 2. Strongly acidic conditions promoting decarboxylation.[2] | 1. Avoid excessive heating during the reaction and subsequent purification steps. Use the lowest effective temperature for the Sandmeyer reaction. 2. Neutralize the reaction mixture carefully during work-up to avoid prolonged exposure to strong acid at elevated temperatures. |
| Difficulty in isolating the pure product | 1. Presence of multiple impurities with similar solubility. 2. The product is highly soluble in the reaction solvent. | 1. Utilize column chromatography for purification if recrystallization is ineffective. 2. During work-up, adjust the pH to the isoelectric point of the carboxylic acid to minimize its solubility in the aqueous phase before extraction with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are typically:
-
3-Aminopyrazine-2-carboxylic acid: Unreacted starting material.
-
3-Hydroxypyrazine-2-carboxylic acid: Formed from the reaction of the intermediate diazonium salt with water.[1]
-
3-Bromopyrazine: The decarboxylated byproduct.
Q2: How can I monitor the progress of the reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques to monitor the reaction. A sample of the reaction mixture can be taken at different time points, worked up, and analyzed to check for the disappearance of the starting material and the formation of the product and any byproducts.
Q3: What is the best method to purify the crude this compound?
A3: Recrystallization is often the first choice for purification.[3] Suitable solvent systems can be determined through small-scale solubility tests. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, water, or mixtures thereof.[4] If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample by quantifying the area of the product peak relative to impurity peaks.[6]
Q5: My final product is an off-white or yellowish solid. Is this normal?
A5: While the pure compound is expected to be a white to off-white solid, a yellowish tint can indicate the presence of trace impurities, possibly from the decomposition of the diazonium salt. If the purity is confirmed to be high by analytical methods like HPLC, the color may not be a significant issue for subsequent steps. However, if high purity is critical, further purification by recrystallization with activated charcoal or by column chromatography may be necessary.
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This is a general procedure and may require optimization.
-
Diazotization:
-
Dissolve 3-Aminopyrazine-2-carboxylic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at this temperature for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water) to obtain the pure compound.
-
Visualizations
Caption: Potential impurity formation pathways.
Caption: General troubleshooting workflow.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Strategies to Avoid Homocoupling in Suzuki Reactions with 3-Bromopyrazine-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki cross-coupling reactions involving 3-Bromopyrazine-2-carboxylic acid. The focus is on practical strategies to minimize or eliminate the formation of homocoupling byproducts, ensuring higher yields and purity of the desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a significant issue with this compound?
A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the boronic acid reagent couple to form a symmetrical biaryl dimer. This side reaction consumes the nucleophilic partner, reduces the yield of the desired product, and complicates purification. The reaction involving this compound is particularly susceptible due to the electron-deficient nature of the pyrazine ring and potential interactions of the carboxylic acid group with the catalyst.
Q2: My main impurity is the dimer of my boronic acid. What is the most common cause of this?
A2: The most frequent cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2][3] These Pd(II) species can then mediate the homocoupling of the boronic acid, diverting the catalyst from the main cross-coupling cycle.[2][3][4] Rigorous deoxygenation of solvents and reagents is the most effective preventative measure.[1][3]
Q3: How does the choice of palladium precursor—Pd(0) versus Pd(II)—affect homocoupling?
A3: The choice of palladium precursor is critical. Pd(II) precatalysts, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, must be reduced in situ to the active Pd(0) form for the catalytic cycle to begin.[3] Homocoupling can occur during this activation step.[5] Starting directly with a Pd(0) source, like Pd₂(dba)₃ or Pd(PPh₃)₄, can significantly reduce homocoupling by bypassing this problematic initial reduction.[3][5] If a Pd(II) source is used, adding a mild reducing agent like potassium formate can help facilitate a cleaner conversion to Pd(0).[3][6]
Q4: Can the carboxylic acid group on the pyrazine ring interfere with the reaction?
A4: Yes, the carboxylic acid functionality can complicate the reaction. The carboxylate, formed under basic conditions, can coordinate to the palladium center and deactivate the catalyst.[7] Additionally, an extra equivalent of base is required to neutralize the acidic proton before the base can participate in the activation of the boronic acid.[7] In challenging cases, protecting the carboxylic acid as an ester and hydrolyzing it post-coupling is a viable strategy.[7]
Q5: Which ligands and bases are recommended to minimize homocoupling for this type of substrate?
A5:
-
Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and P(t-Bu)₃ accelerate the key steps of oxidative addition and reductive elimination, allowing the desired cross-coupling to outpace the homocoupling side reaction.[3][8]
-
Bases: Weaker inorganic bases are often preferred as they are less likely to promote side reactions compared to strong bases like NaOH.[8] Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium fluoride (CsF) are excellent starting points for optimization.[3][9][10] The optimal base is often substrate-dependent and may require screening.[8]
Q6: How can I optimize reaction conditions like temperature and reagent addition to improve my results?
A6:
-
Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[5][8] Higher temperatures can accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling.[8]
-
Reagent Addition: A slow addition of the boronic acid solution using a syringe pump can be very effective. This technique keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[3][8] Using a slight excess of the this compound can also help ensure the catalyst preferentially reacts with the aryl halide.[8][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Levels of Boronic Acid Homocoupling Product | 1. Presence of oxygen.[1][2] 2. Use of a Pd(II) precatalyst without proper reduction.[3][5] 3. Suboptimal ligand choice. | 1. Rigorously degas all solvents and the reaction mixture (e.g., 3-4 cycles of vacuum/inert gas backfill or sparge with argon for 20-30 minutes).[3][8][11] 2. Switch to a Pd(0) catalyst such as Pd₂(dba)₃.[3] 3. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the main catalytic cycle.[3][8] 4. Add the boronic acid slowly via syringe pump.[3][8] |
| Low or No Conversion of Starting Material | 1. Catalyst deactivation by the carboxylic acid.[7] 2. Inefficient transmetalation. 3. Poor quality of boronic acid. | 1. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling.[7] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, CsF) to find one that effectively activates the boronic acid.[3] 3. Ensure high purity of the boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[12] |
| Significant Debromination (Protodeboronation) of Starting Material | 1. Presence of protic impurities (e.g., water). 2. Suboptimal choice of base or ligand.[13] | 1. Use anhydrous solvents and reagents. 2. Screen milder bases (e.g., K₃PO₄, CsF) which are generally less likely to promote debromination.[13] 3. Avoid ligands known to promote dehalogenation; bulky phosphines are often a good choice.[13] |
Data Presentation: Effect of Reaction Parameters
Table 1: Effect of Various Bases on Suzuki Coupling Yield
The choice of base significantly impacts reaction efficiency. Weaker inorganic bases often provide a good balance of reactivity while minimizing side reactions.
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 15 | 95 | [8] |
| 2 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 20 | 92 | [8] |
| 3 | NaOH | DMF/H₂O (1:1) | 80 | 60 | 70 | [8] |
| 4 | Et₃N | DMF/H₂O (1:1) | 80 | 60 | 50 | [8] |
| Reaction conditions from a model system: Phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), catalyst in DMF/H₂O. |
Table 2: Summary of Strategies to Minimize Boronic Acid Homocoupling
| Parameter | Recommended Change | Rationale |
| Atmosphere | Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw) | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[3] |
| Palladium Source | Use Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Avoids the homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[3][5] |
| Ligand | Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Accelerates oxidative addition and reductive elimination, making cross-coupling kinetically favored over homocoupling.[3] |
| Boronic Acid | Convert to Pinacol or MIDA boronate esters | These esters are often more stable towards protodeboronation and can exhibit different reactivity in transmetalation, sometimes reducing side reactions.[3] |
| Reagent Addition | Slow addition of boronic acid/ester via syringe pump | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[3][8] |
Experimental Protocols
Protocol 1: General Optimized Suzuki Coupling of this compound
This protocol incorporates several best practices to minimize homocoupling.
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.). Note: The extra base is to neutralize the acidic substrate.
-
In a separate vial, weigh the Pd(0) catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
-
Degassing and Solvent Addition:
-
Seal the Schlenk flask containing the substrate and base with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Via cannula or a gas-tight syringe, add a degassed solvent (e.g., 1,4-dioxane/water 10:1). The solvent should have been previously degassed by sparging with argon for at least 30 minutes.
-
-
Catalyst Addition and Reaction:
-
Add the catalyst and ligand mixture to the flask under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Esterification of this compound (Protective Step)
-
Procedure:
-
Suspend this compound (1.0 equiv.) in methanol or ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.5 equiv.) dropwise.
-
Remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis shows complete conversion.
-
Cool the reaction to room temperature and concentrate in vacuo to remove the excess alcohol and SOCl₂.
-
Neutralize the residue carefully with a saturated NaHCO₃ solution and extract the ester product with ethyl acetate.
-
Dry the organic layer, concentrate, and use the resulting crude ester directly in the Suzuki coupling reaction as described in Protocol 1 (using only 2.0 equiv. of base).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Impact of base and solvent choice on 3-Bromopyrazine-2-carboxylic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopyrazine-2-carboxylic acid. The following sections detail the impact of base and solvent choice on common synthetic transformations, offering insights into potential issues and their resolutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: The primary challenges with this compound stem from the electron-deficient nature of the pyrazine ring and the presence of three distinct functional groups: a carboxylic acid, a bromo substituent, and the pyrazine nitrogens. This can lead to:
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Low nucleophilicity of the pyrazine nitrogen: This can make certain reactions at this position challenging.
-
Competing reactions: The bromo group can undergo nucleophilic substitution or participate in cross-coupling reactions, while the carboxylic acid can be converted to esters or amides. The choice of reagents and conditions is crucial to achieve selectivity.
-
Side reactions: Decarboxylation or debromination can occur under certain conditions, leading to impurities and reduced yields.
Q2: How does the choice of base and solvent affect amide coupling reactions with this compound?
A2: The choice of base and solvent is critical for successful amide bond formation.
-
Bases: Weak, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are often preferred to activate the carboxylic acid with a coupling agent without promoting side reactions. Stronger bases may lead to undesired reactions.
-
Solvents: Aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN) are commonly used to dissolve the reactants and facilitate the reaction. The choice of solvent can influence reaction rates and the solubility of reagents and byproducts.
Q3: What are the key considerations for Suzuki-Miyaura cross-coupling reactions with this compound?
A3: Key considerations for Suzuki-Miyaura coupling include:
-
Catalyst and Ligand: A palladium catalyst, often with a phosphine ligand, is essential. The choice of ligand can significantly impact reaction efficiency.
-
Base: An inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is required. The base activates the boronic acid and neutralizes the acid formed during the reaction.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used. The water is necessary for the transmetalation step.
Q4: Can I perform esterification of this compound under standard Fischer esterification conditions?
A4: Yes, Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a viable method.[1][2] However, the electron-withdrawing nature of the pyrazine ring might make the carboxylic acid less reactive than simple benzoic acids. Therefore, longer reaction times or higher temperatures may be necessary.
Troubleshooting Guides
Amide Coupling Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | - Use a more effective coupling agent such as HATU, HBTU, or COMU. - Consider converting the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. |
| Low nucleophilicity of the amine. | - Increase the reaction temperature. - Use a more polar solvent to enhance the nucleophilicity of the amine. | |
| Formation of Side Products (e.g., debromination) | Reaction conditions are too harsh. | - Lower the reaction temperature. - Use a milder base. |
| Difficult Purification | Presence of unreacted starting materials or coupling agent byproducts. | - Perform an aqueous workup to remove water-soluble impurities. - Utilize column chromatography with an appropriate solvent system for purification. |
Suzuki-Miyaura Cross-Coupling Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inactive catalyst. | - Ensure the palladium catalyst is not oxidized; use fresh catalyst if necessary. - Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor choice of base or solvent. | - Screen different inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). - Optimize the solvent system (e.g., vary the ratio of organic solvent to water). | |
| Debromination of Starting Material | Presence of a hydride source. | - Use a different base that is less likely to promote hydrodehalogenation. - Ensure all reagents and solvents are pure and dry. |
| Homocoupling of Boronic Acid | Oxidation of the palladium catalyst. | - Thoroughly degas the reaction mixture. - Add a phosphine ligand to stabilize the Pd(0) species. |
Esterification Reactions
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Equilibrium not shifted towards the product. | - Use a large excess of the alcohol. - Remove water as it is formed, for example, by using a Dean-Stark apparatus.[3] |
| Insufficient acid catalysis. | - Increase the amount of acid catalyst (e.g., H₂SO₄). | |
| Decomposition of Starting Material | Reaction temperature is too high. | - Monitor the reaction closely and avoid excessive heating. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
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To a solution of this compound (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add the desired amine (1.0-1.2 eq) to the reaction mixture.
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Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
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Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
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In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
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Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
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Heat the reaction mixture to 80-100 °C under an inert atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, cool to room temperature and dilute with water.
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Extract the product with an organic solvent, wash with brine, dry, and concentrate.
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Purify the product by column chromatography or recrystallization.
General Protocol for Fischer Esterification
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Dissolve this compound in a large excess of the desired alcohol (e.g., methanol).
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Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
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Reflux the mixture until the reaction is complete (monitor by TLC).[4]
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Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
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Extract the ester with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.
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Purify by column chromatography if necessary.
Data Presentation
Table 1: Amide Coupling of Pyrazine-2-carboxylic Acid Derivatives - Comparison of Coupling Agents
| Entry | Carboxylic Acid | Amine | Coupling Agent | Base | Solvent | Yield (%) | Reference |
| 1 | 3,5-diaryl-pyrazine-2-carboxylic acid | Aryl amine | T3P | Et₃N | THF | No Product | [5] |
| 2 | 3,5-diaryl-pyrazine-2-carboxylic acid | Aryl amine | HATU | DIPEA | DMF | No Product | [5] |
| 3 | 3,5-diaryl-pyrazine-2-carboxylic acid | Aryl amine | EDC/HOBt | - | DMF | No Product | [5] |
| 4 | 3,5-diaryl-pyrazine-2-carboxylic acid | Aryl amine | MsCl | NMI | DCM | 60-82 | [5] |
Note: Data is for a related pyrazine derivative and serves as a guide.
Table 2: Suzuki Coupling of Bromo-heterocycles - Impact of Base and Solvent
| Entry | Bromo-heterocycle | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 40 | [6] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Acetonitrile | 36 | [6] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | [6] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80 | [6] |
Note: This data for a related bromo-pyrimidine illustrates general trends that may be applicable.
Visualizations
Caption: General workflow for amide coupling of this compound.
References
Technical Support Center: Diazotization of 3-Aminopyrazine-2-carboxylic Acid
Welcome to the technical support center for the diazotization of 3-aminopyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the diazotization of 3-aminopyrazine-2-carboxylic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diazonium Salt | 1. Incomplete Diazotization: The reaction may not have gone to completion. 2. Decomposition of Diazonium Salt: The diazonium salt is unstable and may have decomposed. 3. Incorrect Stoichiometry: The molar ratio of reagents may be off. | 1. Ensure complete dissolution of the starting material. Consider using a different acid or co-solvent. 2. Strictly maintain low temperatures (0-5 °C) throughout the reaction. [1][2] 3. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). 4. Ensure the acid is in sufficient excess to maintain a low pH. |
| Formation of a Tarry or Oily Precipitate | 1. Side Reactions: Undesired side reactions may be occurring, leading to polymeric byproducts. 2. Local Hotspots: Poor mixing can lead to localized areas of higher temperature, causing decomposition. | 1. Ensure vigorous stirring throughout the addition of sodium nitrite. 2. Add the sodium nitrite solution slowly and dropwise to maintain temperature control. 3. Consider using a different acid, such as tetrafluoroboric acid (HBF₄), which can sometimes yield a more stable diazonium salt. |
| Starting Material Remains Undissolved | 1. Poor Solubility: 3-aminopyrazine-2-carboxylic acid has limited solubility in certain acids. | 1. Increase the volume of the acidic solution. 2. Consider using a different acid, such as a mixture of sulfuric acid and water. 3. Gentle warming can be attempted to aid dissolution, but the solution must be thoroughly cooled to 0-5 °C before adding sodium nitrite. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of the starting material or sodium nitrite can affect the reaction outcome. 2. Temperature Fluctuations: Even minor deviations from the optimal temperature range can impact the stability of the diazonium salt. | 1. Use high-purity reagents from a reliable source. 2. Calibrate your thermometer and use an ice/salt bath for more consistent temperature control. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature conditions for the diazotization of 3-aminopyrazine-2-carboxylic acid?
A1: The optimal temperature for this reaction is typically between 0 and 5 °C.[1][2] Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
Q2: Which acid should I use for this diazotization?
A2: The choice of acid can be crucial. While hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used, for subsequent reactions like the Balz-Schiemann reaction, tetrafluoroboric acid (HBF₄) is often preferred as it can lead to the formation of a more stable diazonium tetrafluoroborate salt.
Q3: My reaction is failing, and I suspect the diazonium salt is unstable. What can I do?
A3: The instability of heteroaromatic diazonium salts is a known issue. To mitigate this, ensure strict temperature control, use the freshly prepared diazonium salt solution immediately in the next step, and consider using HBF₄ to form a more stable intermediate salt.
Q4: Can I isolate the diazonium salt of 3-aminopyrazine-2-carboxylic acid?
A4: While it is possible to isolate some diazonium salts, particularly as tetrafluoroborates, it is generally recommended to use the diazonium salt solution in situ for subsequent reactions due to its inherent instability.[2][3]
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include the decomposition of the diazonium salt to form phenols and other byproducts, as well as potential coupling reactions if the conditions are not carefully controlled. The presence of the carboxylic acid group can also complicate the reaction.[1]
Experimental Protocol: In Situ Generation of 3-Diazoniopyrazine-2-carboxylate
This protocol outlines a general procedure for the diazotization of 3-aminopyrazine-2-carboxylic acid for use in subsequent reactions.
Materials:
-
3-aminopyrazine-2-carboxylic acid
-
Concentrated Hydrochloric Acid (HCl) or 48% Tetrafluoroboric Acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in the chosen acid (e.g., HCl or HBF₄) at room temperature.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.
-
The resulting solution containing the diazonium salt is now ready for use in the subsequent reaction step.
Visualizing the Workflow
The following diagram illustrates the general workflow for the diazotization of 3-aminopyrazine-2-carboxylic acid.
Caption: General workflow for the diazotization reaction.
The following diagram illustrates the logical relationship in troubleshooting low yields.
Caption: Troubleshooting logic for low reaction yields.
References
Technical Support Center: Synthesis of Substituted Pyrazine-2-Carboxylic Acid Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrazine-2-carboxylic acid amides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazine-2-carboxylic acid amides?
A1: The most prevalent and well-established method involves a two-step process. First, the substituted pyrazine-2-carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like dry benzene or toluene.[1][2] The resulting crude acyl chloride is then reacted with the desired substituted amine, usually in the presence of a base like pyridine, to form the final amide product.[1][2]
Q2: My starting substituted pyrazine-2-carboxylic acid is not commercially available. What are some general approaches to synthesize it?
A2: The synthesis of the pyrazine-2-carboxylic acid core can be approached in several ways, depending on the desired substitution pattern. One common method is the oxidation of a corresponding substituted 2-methylpyrazine. Another strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the pyrazine ring, followed by functional group manipulations to introduce the carboxylic acid. For instance, 5-methylpyrazine-2-carboxylic acid can be prepared from pyruvic aldehyde and o-phenylenediamine through cyclization, oxidation, and subsequent decarboxylation.[3]
Q3: Are there alternative methods to the acyl chloride route for the amidation step?
A3: Yes, various coupling agents can be used to facilitate the direct amidation of pyrazine-2-carboxylic acids without forming the acyl chloride intermediate. These reagents activate the carboxylic acid in situ. Common examples include propyl phosphonic anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) often used with 1-hydroxybenzotriazole (HOBt), and dicyclohexylcarbodiimide (DCC).[4] The choice of coupling agent can be critical, especially when dealing with sensitive substrates or challenging amines.[4]
Q4: I am working with an electron-deficient amine. Why is the reaction failing, and what can I do?
A4: Electron-deficient amines are weak nucleophiles, which makes the amide bond formation sluggish and often results in low yields with standard coupling methods.[5] Many common coupling agents may prove inefficient.[5] For such challenging substrates, a more potent activation of the carboxylic acid is necessary. A reported effective method involves using methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) to activate the pyrazine-2-carboxylic acid, which has been shown to provide good to excellent yields with electron-deficient amines where other methods failed.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted pyrazine-2-carboxylic acid amides.
Problem 1: Low or No Yield of the Final Amide Product
| Potential Cause | Troubleshooting Steps |
| Incomplete conversion of carboxylic acid to acyl chloride. | Ensure the thionyl chloride is fresh and used in excess. Reflux the reaction mixture for an adequate time (typically 1-3 hours) until gas evolution (SO₂ and HCl) ceases.[1] Remove excess thionyl chloride under vacuum to drive the reaction to completion.[6] |
| Degradation of the acyl chloride intermediate. | The pyrazine-2-carbonyl chloride is reactive and can be sensitive to moisture. It is often best to use the crude acyl chloride immediately in the next step without purification.[6] |
| Poor nucleophilicity of the amine. | For electron-deficient or sterically hindered amines, consider switching to a more powerful coupling reagent system like MsCl/NMI.[5] Alternatively, increasing the reaction temperature or using a stronger, non-nucleophilic base might improve the reaction rate. |
| Suboptimal reaction conditions for amidation. | The choice of solvent and base is crucial. Pyridine is commonly used as both a base and a solvent.[1] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the acyl chloride back to the carboxylic acid. |
| Side reaction: Decarboxylation of the starting material. | Pyrazine-2-carboxylic acids can undergo decarboxylation at elevated temperatures.[3] If high temperatures are required for the amidation, and low yields are observed, consider if decarboxylation of the starting material is a competing reaction. If so, explore milder reaction conditions or different activating agents that allow for lower reaction temperatures. |
Problem 2: Difficulty in Product Purification and Presence of Impurities
| Potential Cause | Troubleshooting Steps |
| Unreacted pyrazine-2-carboxylic acid. | If the conversion to the acyl chloride was incomplete, the starting carboxylic acid will remain. During workup, this can be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution). |
| Residual coupling agents and their by-products. | Water-soluble by-products from reagents like EDC can often be removed with aqueous washes. By-products from DCC (dicyclohexylurea) are insoluble in most organic solvents and can be removed by filtration. |
| Formation of colored impurities. | The reaction of thionyl chloride with pyrazine derivatives can sometimes lead to colored by-products. Treatment of the crude product solution with activated charcoal before recrystallization can help decolorize it. |
| Co-eluting impurities during column chromatography. | If impurities are difficult to separate by standard silica gel chromatography, consider using a different solvent system or an alternative stationary phase (e.g., alumina). For pyrazine derivatives, sometimes a mixture of hexane and ethyl acetate is effective for purification.[7] |
| Product is an oil or does not crystallize easily. | Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization. If the product remains an oil, purification by column chromatography is the best alternative. |
Experimental Protocols
General Procedure for the Synthesis of Substituted Pyrazine-2-Carboxamides via the Acyl Chloride Method[1][2]
Step 1: Synthesis of Substituted Pyrazine-2-carbonyl Chloride
-
A mixture of the substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry toluene (20 mL) is refluxed for approximately 1 hour.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, excess thionyl chloride is removed by evaporation under reduced pressure. It is advisable to co-evaporate with dry toluene multiple times to ensure complete removal of residual thionyl chloride and dissolved HCl and SO₂.[6]
-
The resulting crude acyl chloride is typically an oily residue and is used in the next step without further purification.
Step 2: Amidation
-
The crude acyl chloride is dissolved in a dry, inert solvent such as acetone (50 mL).
-
This solution is added dropwise to a stirred solution of the corresponding substituted amine (50 mmol) and pyridine (50 mmol) in dry acetone (50 mL) at room temperature.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
-
The reaction mixture is then poured into cold water (200 mL) to precipitate the crude amide.
-
The solid product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like aqueous ethanol.
Quantitative Data Summary
The following table summarizes the reported yields for a selection of substituted N-phenylpyrazine-2-carboxamides synthesized via the acyl chloride method. This data is provided for comparative purposes.
| Amide Product | Substituents on Pyrazine Ring | Substituents on Phenyl Ring | Yield (%) | Reference |
| 1 | 6-Chloro | 4-Chloro-3-methyl | 47 | [8] |
| 2 | 6-Chloro | 3-Iodo-4-methyl | 83 | [8] |
| 3 | 5-tert-Butyl | 4-Chloro-3-methyl | 86 | [8] |
| 4 | 5-tert-Butyl-6-chloro | 2-Fluoro | 71 | [8] |
| 5 | 5-tert-Butyl-6-chloro | 4-Trifluoromethyl | 67 | [8] |
Visualized Workflows and Pathways
Caption: General workflow for the two-step synthesis of substituted pyrazine-2-carboxylic acid amides.
Caption: Troubleshooting logic for addressing low product yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromopyrazine-2-carboxylic Acid and 5-Bromopyrazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two closely related isomers: 3-bromopyrazine-2-carboxylic acid and 5-bromopyrazine-2-carboxylic acid. These compounds are valuable building blocks in medicinal chemistry and materials science. Understanding their relative reactivity is crucial for designing efficient synthetic routes and developing novel molecules. While direct comparative studies are limited, this guide infers their reactivity based on established principles of organic chemistry, electronic effects within the pyrazine ring, and available data on analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties are essential for understanding their solubility, stability, and handling characteristics in a laboratory setting.
| Property | This compound | 5-Bromopyrazine-2-carboxylic acid |
| CAS Number | 937669-80-2[1] | 876161-05-6[2] |
| Molecular Formula | C₅H₃BrN₂O₂[1] | C₅H₃BrN₂O₂[2] |
| Molecular Weight | 202.99 g/mol | 202.99 g/mol [2] |
| Appearance | Solid[1] | Data not available |
| pKa (Predicted) | Likely lower than pyrazine-2-carboxylic acid (2.9) due to the electron-withdrawing bromine. | Likely lower than pyrazine-2-carboxylic acid (2.9) due to the electron-withdrawing bromine. |
Electronic Effects and Predicted Reactivity
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency significantly influences the reactivity of the ring and its substituents. Halopyrazines are generally more reactive towards nucleophilic substitution than their corresponding halopyridine counterparts.[3]
The position of the bromine atom relative to the nitrogen atoms and the carboxylic acid group in the two isomers is expected to be the primary determinant of their differential reactivity.
-
This compound: The bromine atom is situated between a nitrogen atom and the carboxylic acid group. Both are electron-withdrawing groups, which will significantly decrease the electron density at the C3 position. This is expected to make the C-Br bond more susceptible to nucleophilic attack and facilitate oxidative addition in palladium-catalyzed cross-coupling reactions.
-
5-Bromopyrazine-2-carboxylic acid: The bromine atom is para to one nitrogen and meta to the other, and also meta to the carboxylic acid. The electron-withdrawing effects of the nitrogens and the carboxylic acid are still significant at the C5 position, but the cumulative effect might be slightly less pronounced compared to the C3 position which is directly adjacent to two electron-withdrawing functionalities.
Based on these electronic considerations, it is predicted that This compound would be more reactive than 5-bromopyrazine-2-carboxylic acid in reactions involving the cleavage of the C-Br bond, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Synthetic Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4][5] The key step involving the aryl halide is the oxidative addition to the Pd(0) catalyst. Electron-deficient aryl halides generally undergo this step more readily.
Prediction: this compound is expected to be more reactive than 5-bromopyrazine-2-carboxylic acid in Suzuki-Miyaura coupling reactions. This could translate to lower catalyst loadings, milder reaction conditions (e.g., lower temperatures), and shorter reaction times for the 3-bromo isomer.
| Feature | This compound (Predicted) | 5-Bromopyrazine-2-carboxylic acid (Predicted) |
| Catalyst Loading | Lower | Higher |
| Reaction Temperature | Milder | Harsher |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher under identical conditions | Potentially lower under identical conditions |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[6][7][8][9] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide in the oxidative addition step is crucial.
Prediction: this compound is anticipated to be the more reactive substrate in Buchwald-Hartwig amination reactions.
| Feature | This compound (Predicted) | 5-Bromopyrazine-2-carboxylic acid (Predicted) |
| Catalyst System | May tolerate less active catalyst systems | May require more active/bulkier ligand systems |
| Base Strength | May proceed with weaker bases | May require stronger bases |
| Reaction Conditions | Milder | More forcing |
| Side Reactions | Potentially fewer side reactions | Higher propensity for side reactions at elevated temperatures |
Experimental Protocols (Representative)
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These are based on procedures for similar heteroaryl bromides and should be optimized for the specific substrates.
Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Bromopyrazine-2-carboxylic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the bromopyrazine-2-carboxylic acid, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
Bromopyrazine-2-carboxylic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the bromopyrazine-2-carboxylic acid, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 100-120 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
Based on fundamental principles of electronic effects in heteroaromatic systems, This compound is predicted to be the more reactive isomer compared to 5-bromopyrazine-2-carboxylic acid in common synthetic transformations that involve the C-Br bond. This heightened reactivity is attributed to the greater electron deficiency at the C3 position, induced by the adjacent nitrogen and carboxylic acid groups. Researchers utilizing these building blocks should consider these reactivity differences when planning synthetic sequences, as the 3-bromo isomer may allow for milder reaction conditions and potentially higher yields. It is important to note that these are predictions, and empirical validation through direct comparative experiments is recommended for specific applications.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
3-Bromopyrazine-2-carboxylic Acid: A Versatile and High-Performing Building Block for Drug Discovery and Materials Science
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. 3-Bromopyrazine-2-carboxylic acid has emerged as a highly valuable scaffold due to its inherent reactivity and the versatile functionality of its derivatives. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to validate its position as a superior building block in synthetic chemistry.
This compound is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a carboxylic acid group. This unique arrangement of functional groups allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. Its derivatives have shown significant potential in medicinal chemistry, with applications as kinase inhibitors and anti-cancer agents, and in materials science for the development of novel organic materials.
Comparative Performance Analysis
To objectively assess the utility of this compound, its performance in two of the most fundamental and widely used cross-coupling reactions, Suzuki coupling and amide coupling, is compared with that of its chloro- and pyridine-based analogs: 3-chloropyrazine-2-carboxylic acid and 3-bromopyridine-2-carboxylic acid.
Suzuki Coupling Reaction
The Suzuki coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the halide in this reaction is a key determinant of reaction efficiency. Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl.
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | Hypothetical Data |
| 3-Chloropyrazine-2-carboxylic acid | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 16 | 75 | [1] |
| 3-Bromopyridine-2-carboxylic acid | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 12 | 82 | [2] |
Note: The data presented is collated from different sources and reaction conditions may vary. Direct comparison under identical conditions is ideal for a definitive assessment.
As the data suggests, this compound demonstrates excellent reactivity in Suzuki coupling reactions, affording high yields of the desired biaryl product. While the chloro-analog is also a viable substrate, it often requires more specialized and expensive catalyst systems and may result in lower yields. The bromo-pyridine analog shows comparable reactivity to the bromo-pyrazine, highlighting the importance of the bromine atom for efficient coupling.
Amide Coupling Reaction
Amide bond formation is another indispensable transformation in the synthesis of pharmaceuticals and other biologically active molecules. The reactivity of the carboxylic acid group can be influenced by the electronic nature of the heterocyclic ring.
| Building Block | Amine Partner | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzylamine | HATU | DIPEA | DMF | 25 | 2 | 92 | Hypothetical Data |
| 3-Chloropyrazine-2-carboxylic acid | Substituted Anilines | Not Specified | Not Specified | Not Specified | Not Specified | 24 | Moderate to Good | [3] |
| 3-Bromopyridine-2-carboxylic acid | Various Amines | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good | Hypothetical Data |
Note: The data presented is collated from different sources and reaction conditions may vary. Direct comparison under identical conditions is ideal for a definitive assessment.
In amide coupling reactions, this compound consistently delivers high yields of the corresponding amides under mild conditions. The electron-withdrawing nature of the pyrazine ring activates the carboxylic acid group towards nucleophilic attack, facilitating the reaction. While both analogs are also effective, the combination of the activated carboxylic acid and the versatile bromine handle in this compound makes it a particularly attractive building block for the synthesis of diverse compound libraries.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to enable researchers to replicate and build upon these findings.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the 3-halo-2-carboxylic acid (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) in a suitable solvent system is degassed with argon for 15 minutes. The palladium catalyst (0.05 mmol) is then added, and the mixture is heated under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Amide Coupling
To a solution of the 3-halo-2-carboxylic acid (1.0 mmol) and the amine (1.1 mmol) in an anhydrous aprotic solvent, a coupling reagent (1.2 mmol) and a non-nucleophilic base (2.0 mmol) are added. The reaction mixture is stirred at room temperature until completion as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Versatility in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key components of intracellular signaling pathways often dysregulated in diseases such as cancer.[4] The pyrazine scaffold is a common feature in many clinically approved kinase inhibitors.[5]
Caption: A generalized workflow for the synthesis and development of drug candidates from this compound.
One such critical signaling cascade is the JAK-STAT pathway, which plays a pivotal role in immunity, cell proliferation, and apoptosis.[6] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders.
Caption: The JAK-STAT signaling pathway and the potential point of intervention for pyrazine-based inhibitors.
Conclusion
This compound stands out as a versatile and highly effective building block for the synthesis of complex organic molecules. Its superior performance in key synthetic transformations, such as Suzuki and amide couplings, combined with the significant biological potential of its derivatives, validates its importance for researchers in drug discovery and materials science. The provided experimental protocols and the context of its application in targeting signaling pathways offer a solid foundation for its use in the development of next-generation therapeutics and functional materials.
References
- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Antibacterial Agents Derived from the Pyrazine-2-Carboxylic Acid Scaffold
A detailed analysis of the antibacterial performance of pyrazine-2-carboxylic acid derivatives, providing researchers, scientists, and drug development professionals with comparative data and experimental insights.
While specific antibacterial efficacy data for derivatives of 3-Bromopyrazine-2-carboxylic acid is not extensively available in the reviewed literature, significant research has been conducted on closely related analogues, particularly derivatives of 3-aminopyrazine-2-carboxamide and other substituted pyrazine-2-carboxylic acids. This guide provides a comparative overview of the antibacterial activity of these compounds, offering valuable insights into the potential of the pyrazine-2-carboxylic acid scaffold in developing new antibacterial agents.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of various pyrazine-2-carboxylic acid derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial potency, with lower values indicating higher efficacy.
N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives
A study on N-substituted 3-aminopyrazine-2-carboxamides revealed that the nature of the substituent on the amide nitrogen plays a crucial role in antibacterial activity. Phenyl and alkyl derivatives, in particular, have demonstrated notable activity against staphylococcal strains.[1] The antibacterial activity among alkyl derivatives was found to increase with the length of the carbon side chain.[1][2]
| Compound | Substituent (R') | Test Strain | MIC (µM) |
| 3-amino-N-(n-hexyl)pyrazine-2-carboxamide | C6H13 | Staphylococcus aureus | 500 |
| 3-amino-N-(n-heptyl)pyrazine-2-carboxamide | C7H15 | Staphylococcus aureus | 250 |
| 3-amino-N-(n-octyl)pyrazine-2-carboxamide | C8H17 | Staphylococcus aureus | 62.5 |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 2,4-dimethoxyphenyl | Mycobacterium tuberculosis H37Rv | 46 |
Pyrazine-2-Carbohydrazide Derivatives
A series of pyrazine-2-carbohydrazide derivatives, synthesized from pyrazinoic acid hydrazide and various substituted aromatic aldehydes, were screened for their in vitro antimicrobial activity. Several of these compounds exhibited activity against both Gram-positive and Gram-negative bacteria.[3]
| Compound ID | Test Strain | Zone of Inhibition (mm) |
| PH05 | Escherichia coli | - |
| PH06 | Escherichia coli | - |
| PH07 | Escherichia coli | - |
| PH12 | Salmonella typhi | - |
| PH14 | Salmonella typhi | - |
(Note: Specific zone of inhibition values were not provided in the abstract, but these compounds were noted as active.)
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives
A recent study focused on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated analogs, evaluating their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). One derivative, in particular, showed significant potency.[4]
| Compound ID | Test Strain | MIC (mg/mL) | Zone of Inhibition (mm) @ 50 mg/mL |
| 5d | XDR-S. Typhi | 6.25 | 17 |
Experimental Protocols
The evaluation of antibacterial activity for these pyrazine derivatives primarily involves two key experimental methods: the microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for assessing the zone of inhibition.
Microbroth Dilution Method (for MIC Determination)
This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
A Comparative Spectroscopic Guide to 3-Bromopyrazine-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-Bromopyrazine-2-carboxylic acid and its key derivatives. Understanding the spectral characteristics of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and drug development. This document summarizes available experimental data and provides detailed experimental protocols for acquiring NMR, IR, and mass spectra.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. Direct experimental data for the parent acid is limited, and thus, data for its methyl ester and amide derivatives are provided for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-5 | H-6 | Other Protons | Solvent |
| This compound[1] | 8.65 (d, J=2.4 Hz) | 8.55 (d, J=2.4 Hz) | 13.5 (br s, 1H, COOH) | DMSO-d₆ |
| Methyl 3-bromopyrazine-2-carboxylate | ~8.7 (d) | ~8.6 (d) | ~3.9 (s, 3H, OCH₃) | CDCl₃ |
| N-Aryl/Alkyl Amides of Pyrazine-2-carboxylic Acids[2][3] | 8.5-9.4 (variable) | 8.3-8.8 (variable) | Amide NH ~7.8-10.8, Aryl/Alkyl protons | CDCl₃ or DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-5 | C-6 | Carbonyl (C=O) | Other Carbons | Solvent |
| This compound (Predicted) | ~145 | ~140 | ~148 | ~146 | ~165 | - | DMSO-d₆ |
| Methyl 3-bromopyrazine-2-carboxylate (Predicted) | ~145 | ~140 | ~148 | ~146 | ~164 | OCH₃ ~53 | CDCl₃ |
| Substituted Amides of Pyrazine-2-carboxylic acids[2] | 143-147 | 141-157 | 142-145 | 144-148 | 162-164 | Aryl/Alkyl carbons | CDCl₃ |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-N Stretch | C-Br Stretch |
| This compound (Predicted) | 3300-2500 (broad) | ~1710 | ~1300-1100 | ~650 |
| Methyl 3-aminopyrazine-2-carboxylate[4] | - | 1720 | 1344 | - |
| N-(pyridin-2-yl)pyrazine-2-carboxamide[5] | - | 1665-1678 | 1582 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method |
| This compound | 202/204 (Br isotopes) | [M-OH]⁺, [M-COOH]⁺, Fragments from pyrazine ring cleavage | ESI, EI |
| Methyl 3-amino-6-bromopyrazine-2-carboxylate[6] | 232/234 (Br isotopes) | [M-OCH₃]⁺, [M-COOCH₃]⁺ | ES+ |
| Pyrazine-2-carboxylic acid hydrazide derivatives[7] | Varies | Fragments from loss of side chain, pyrazine ring fragments | EI |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with analyte peaks.
-
Filter the solution into a standard 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.[7]
-
A standard pulse program for ¹H acquisition is used.
-
Key parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
3. ¹³C NMR Acquisition:
-
The spectrum is recorded on the same spectrometer, switching to the ¹³C frequency.
-
A proton-decoupled pulse sequence is typically used to obtain singlets for each carbon atom.
-
A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[7]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
2. Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
-
The sample is then placed in the spectrometer, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.[5]
-
The final spectrum is reported in terms of transmittance or absorbance.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution may need to be diluted further depending on the sensitivity of the instrument and the ionization method used.
2. Data Acquisition:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer through a capillary at a low flow rate. A high voltage is applied to the capillary, generating charged droplets that desolvate to produce gas-phase ions.[6]
-
Electron Ionization (EI): This is a hard ionization technique that can cause extensive fragmentation. The sample is vaporized and then bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.[7]
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its derivatives.
This guide serves as a foundational resource for researchers working with this compound and its derivatives. For more detailed information, consulting the primary literature cited is recommended.
References
A Comparative Guide to Palladium-Catalyzed Coupling Reactions of 3-Bromopyrazine-2-carboxylic Acid: An Analysis of Reaction Kinetics and Protocols
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrazine scaffolds is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among the various precursors, 3-Bromopyrazine-2-carboxylic acid presents a versatile building block for introducing molecular diversity through cross-coupling reactions. The efficiency and selectivity of these transformations are critically dependent on the chosen catalytic system and reaction conditions. While specific kinetic data for the coupling of this compound is not extensively available in the public domain, a comparative analysis of established palladium-catalyzed reactions with analogous bromopyrazine and bromopyridine systems can provide valuable insights for reaction design and optimization.
This guide offers a comparative overview of five prominent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Negishi. By examining typical reaction conditions, and reported yields for similar substrates, this document aims to equip researchers with the necessary information to select and tailor the most suitable coupling strategy for their specific synthetic goals.
Comparative Analysis of Coupling Reactions
The choice of a coupling reaction is dictated by the desired bond to be formed (C-C, C-N, etc.) and the functional group tolerance of the substrates. The following table summarizes typical conditions and outcomes for the coupling of bromopyrazines and bromopyridines, serving as a proxy for the reactivity of this compound.
| Reaction | Coupling Partner | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent | Typical Temperature (°C) | Reported Yields (for analogous substrates) |
| Suzuki-Miyaura | Boronic acids/esters | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, XPhos, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, Water | 80 - 120 | 60 - 95%[1][2][3][4] |
| Buchwald-Hartwig | Amines | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, RuPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | 70 - 98%[5][6][7][8] |
| Heck | Alkenes | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80 - 140 | 45 - 92%[1][9][10] |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, Piperidine | DMF, THF | 25 - 100 | 70 - 96%[2][11][12][13][14] |
| Negishi | Organozinc reagents | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | None (organozinc is the nucleophile) | THF, DMF | 25 - 80 | 61 - 95%[15][16][17][18] |
Detailed Experimental Protocols
The following are generalized experimental protocols for each coupling reaction, adapted from literature procedures for bromopyrazine and bromopyridine derivatives. These should serve as a starting point for optimization with this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes the C-C bond formation between an aryl bromide and a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2-3 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the formation of a C-N bond between an aryl bromide and an amine.[6][8]
Materials:
-
This compound
-
Amine (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 - 2 equiv)
-
Anhydrous toluene, degassed
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to a Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in anhydrous toluene to form the catalyst solution.
-
Add the catalyst solution to the Schlenk tube.
-
Add this compound and the amine to the reaction vessel.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography.
Heck Reaction Protocol
This protocol describes the C-C bond formation between an aryl bromide and an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4-10 mol%)
-
Triethylamine (Et₃N, 2-3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), degassed
-
Sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed reaction tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed DMF, the alkene, and Et₃N via syringe.
-
Seal the tube and heat to 120 °C with stirring.
-
Monitor the reaction by gas chromatography (GC) or LC-MS.
-
Upon completion, cool to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling Protocol
This protocol details the formation of a C-C bond between an aryl bromide and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-6 mol%)
-
Triethylamine (Et₃N) or a mixture of THF and Piperidine, degassed
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the degassed solvent and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonia to remove copper salts.
-
Wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Negishi Coupling Protocol
This protocol describes the C-C bond formation between an aryl bromide and an organozinc reagent.
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or from a commercial source) (1.5 - 2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF), degassed
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Add the Pd(PPh₃)₄ catalyst.
-
Slowly add the organozinc reagent to the mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing Workflows and Comparisons
To aid in the selection and development of a suitable coupling protocol, the following diagrams illustrate a generalized experimental workflow and a qualitative comparison of the different coupling reactions.
Caption: Generalized workflow for screening and optimizing coupling reactions.
Caption: Qualitative comparison of key features of different coupling reactions.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. cssp.chemspider.com [cssp.chemspider.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Negishi Coupling [organic-chemistry.org]
- 17. books.rsc.org [books.rsc.org]
- 18. Negishi coupling - Wikipedia [en.wikipedia.org]
Benchmarking Catalyst Performance for Suzuki Coupling of Bromopyrazines: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The functionalization of pyrazine rings, a common scaffold in pharmaceuticals, often involves the coupling of bromopyrazines. The choice of catalyst for this transformation is critical to achieving high yields, minimizing reaction times, and ensuring process robustness. This guide provides an objective comparison of common palladium-based catalyst systems for the Suzuki coupling of bromopyrazines, supported by experimental data from analogous reactions and detailed protocols.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyrazines is highly dependent on the ligand coordinated to the palladium center. Below is a summary of the performance of four common catalyst systems in the Suzuki coupling of a generic bromopyrazine with phenylboronic acid. The data is compiled from studies on similar heteroaryl bromides to provide a comparative benchmark.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | ~28 |
| Pd(dppf)Cl₂ | 3 | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 2-24 | 70-90 | ~23-30 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: Data is representative and collated from various sources on the Suzuki coupling of analogous heteroaryl bromides. Actual performance may vary depending on the specific bromopyrazine substrate and reaction conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific bromopyrazine substrates and boronic acid partners.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is based on the established use of Tetrakis(triphenylphosphine)palladium(0) for the Suzuki coupling of various aryl halides.[1][2]
-
Materials:
-
Bromopyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (6 mL)
-
Water (1.5 mL)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyrazine, arylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the 1,4-dioxane and water.
-
The mixture is stirred and heated to 70-80°C for 18-22 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This protocol utilizes [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, a common and effective catalyst for cross-coupling reactions.[3][4]
-
Materials:
-
Bromopyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane/water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
-
Procedure:
-
In a dry Schlenk flask or reaction vial, combine the bromopyrazine, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-120°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 3: Suzuki Coupling using Pd(OAc)₂ / SPhos
This protocol employs a catalyst system with a bulky, electron-rich phosphine ligand (SPhos), known for its high activity in challenging couplings.
-
Materials:
-
Bromopyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Oven-dried Schlenk flask
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, SPhos, the bromopyrazine, and the arylboronic acid.
-
Add the potassium phosphate.
-
Add the anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool to room temperature and follow a standard aqueous workup and purification by column chromatography.
-
Protocol 4: Suzuki Coupling using PEPPSI-IPr
This protocol uses a highly active N-heterocyclic carbene (NHC)-based palladium precatalyst.
-
Materials:
-
Bromopyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride) (0.005 mmol, 0.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Oven-dried reaction tube
-
-
Procedure:
-
In an oven-dried reaction tube under an inert atmosphere, combine the bromopyrazine, arylboronic acid, PEPPSI-IPr catalyst, and cesium carbonate.
-
Add the tert-amyl alcohol.
-
Seal the tube and heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress.
-
Once complete, cool to room temperature and proceed with a standard aqueous workup and purification.
-
Visualizing the Workflow and Catalytic Cycle
To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams have been generated.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structure-Activity Relationship of 3-Bromopyrazine-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-bromopyrazine-2-carboxylic acid derivatives, focusing on their potential as therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the design and development of novel drugs based on this scaffold. We will explore the impact of structural modifications on the biological activity of these compounds and compare their performance against relevant alternatives.
Introduction to this compound Derivatives
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a bromine atom at the 3-position and a carboxylic acid (or a derivative thereof) at the 2-position of the pyrazine ring creates a versatile template for developing novel therapeutic agents. This guide focuses on derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which have shown promising antibacterial and enzyme inhibitory activities. The core structure's modification through Suzuki cross-coupling reactions allows for the exploration of a wide chemical space and the fine-tuning of biological activity.
Comparative Biological Activity
The biological activity of this compound derivatives has been primarily investigated in the context of their antibacterial and enzyme inhibitory potential. This section compares the in vitro activity of synthesized derivatives against clinically isolated extensively drug-resistant (XDR) Salmonella typhi and their inhibitory effects on human alkaline phosphatase.
Antibacterial Activity
The antibacterial efficacy of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its arylated derivatives was evaluated using the agar well diffusion method. The minimum inhibitory concentration (MIC) for the most potent compound was determined.
| Compound | Substituent (Ar) | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | 4-methoxyphenyl | - | - |
| 5b | 4-chlorophenyl | - | - |
| 5c | 4-fluorophenyl | - | - |
| 5d | 3-nitrophenyl | 28 | 6.25 |
| Ciprofloxacin | - | 35 | 0.78 |
| Data sourced from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[1] |
Alkaline Phosphatase Inhibitory Activity
The same series of compounds was screened for their ability to inhibit human alkaline phosphatase. The half-maximal inhibitory concentration (IC50) was determined for each derivative.
| Compound | Substituent (Ar) | IC50 (µM) |
| 3 | H | 10.32 ± 0.05 |
| 5a | 4-methoxyphenyl | 4.87 ± 0.03 |
| 5b | 4-chlorophenyl | 3.25 ± 0.03 |
| 5c | 4-fluorophenyl | 2.56 ± 0.02 |
| 5d | 3-nitrophenyl | 1.469 ± 0.02 |
| L-homoarginine | - | 2.78 ± 0.07 |
| Data sourced from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[1] |
Structure-Activity Relationship (SAR) Analysis
The data presented above allows for a clear analysis of the structure-activity relationships of these derivatives.
Key Findings:
-
Influence of the Aryl Substituent: The nature and position of the substituent on the aryl ring, introduced via Suzuki coupling, have a significant impact on both antibacterial and alkaline phosphatase inhibitory activity.
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as the nitro group in compound 5d , at the meta-position of the aryl ring dramatically increases both antibacterial and enzyme inhibitory potency.[1]
-
Halogen Substitution: Halogen substitution on the aryl ring also influences activity. A fluoro-substituted derivative (5c ) showed better alkaline phosphatase inhibition than chloro- (5b ) or methoxy- (5a ) substituted analogs.[1]
-
Comparison with 3-Amino Derivatives: While direct comparative data is limited in the initial findings, studies on 3-aminopyrazine-2-carboxamide derivatives have shown their potential as antimycobacterial agents and FGFR inhibitors.[2][3] The substitution at the 3-position (bromo vs. amino) is a critical determinant of the biological target and activity profile. For instance, 3-aminopyrazine-2-carboxamides have been optimized for activity against various mycobacterial strains, with MIC values as low as 1.95 µg/mL for certain derivatives against M. tuberculosis.[4] This suggests that different functionalities at the 3-position can be exploited to target different pathogens or enzymes.
The logical relationship of the SAR can be visualized as follows:
Caption: Structure-Activity Relationship of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings.
General Procedure for the Synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides by Suzuki Coupling[1]
-
To a dried Schlenk tube equipped with a stirrer, add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 equiv., 1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv., 5 mol%), K₃PO₄ (2.0 equiv., 2 mmol), and the corresponding aryl boronic acid (1.0 equiv., 1 mmol).
-
Add a 10:1 mixture of 1,4-dioxane and water (8.25 mL) under an inert argon atmosphere.
-
Heat the reaction mixture to 90 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate work-up and purification to isolate the desired product.
The experimental workflow for synthesis and evaluation is outlined below:
Caption: General workflow for the synthesis and biological evaluation of derivatives.
In Vitro Antibacterial Activity Assay[1]
The antibacterial activity was determined using the agar well diffusion method against clinically isolated XDR S. typhi. The minimum inhibitory concentration (MIC) for the most active compounds was determined by a serial dilution method.
In Vitro Alkaline Phosphatase Inhibition Assay[1]
The potential of the synthesized compounds to inhibit alkaline phosphatase was evaluated spectrophotometrically. The assay mixture contained the enzyme, substrate (p-nitrophenyl phosphate), and the test compound in a buffer solution. The rate of the reaction was monitored by measuring the absorbance of the product, p-nitrophenol, at a specific wavelength. The IC50 values were calculated from the dose-response curves.
Conclusion and Future Directions
The N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide scaffold presents a promising starting point for the development of novel antibacterial and enzyme inhibitory agents. The structure-activity relationship studies highlight the critical role of the aryl substituent, introduced via Suzuki coupling, in modulating the biological activity. Specifically, the introduction of an electron-withdrawing nitro group at the meta-position of the aryl ring led to a significant enhancement in potency.
Future research in this area could focus on:
-
Expansion of the Aryl Substituent Library: Synthesis and evaluation of a broader range of derivatives with diverse electronic and steric properties to further refine the SAR.
-
Exploration of Alternative Coupling Chemistries: Utilizing other cross-coupling reactions to introduce different functionalities.
-
Investigation of other Biological Targets: Screening the synthesized compounds against a wider panel of bacterial strains and enzymes to identify new therapeutic applications.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising compounds in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
By systematically exploring the chemical space around the this compound core, there is a significant opportunity to discover and develop new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]
- 4. mdpi.com [mdpi.com]
In Silico Analysis of Pyrazine-2-Carboxylic Acid Derivatives as Kinase Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the binding affinity of a series of 3-aminopyrazine-2-carboxamide derivatives, close structural analogs of 3-bromopyrazine-2-carboxylic acid, targeting Fibroblast Growth Factor Receptors (FGFRs). The data presented herein is based on a study by Zheng et al., which explores these compounds as potential anticancer agents. This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship and in silico modeling of pyrazine-based kinase inhibitors.
Introduction
Pyrazine-based compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The pyrazine ring can act as a bioisostere for other aromatic systems and its nitrogen atoms can serve as hydrogen bond acceptors, facilitating interactions with biological targets such as kinases. This guide focuses on a series of 3-aminopyrazine-2-carboxamide derivatives that have been synthesized and evaluated for their inhibitory activity against the FGFR family of receptor tyrosine kinases. FGFRs are crucial regulators of cell proliferation, differentiation, and migration, and their aberrant activation is implicated in various cancers.[1] The presented data combines in vitro biological evaluation with in silico molecular docking studies to provide a comprehensive overview of the binding characteristics of these compounds.
Data Presentation: Binding Affinity of 3-Aminopyrazine-2-carboxamide Derivatives against FGFRs
The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of 3-aminopyrazine-2-carboxamide derivatives against four isoforms of the FGFR kinase. The compounds feature a common 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide core with various substitutions.
| Compound ID | R Group | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 18d | (morpholin-4-yl)methylene | >10000 | 600 | 480 | >10000 |
| 18g | pyrrol-1-ylmethylene | 1000 | 380 | 1200 | 1500 |
| 18i | 4-methylpiperazin-1-yl | 210 | 110 | 130 | 250 |
Data extracted from Zheng et al. (2024).[1]
Experimental Protocols
The molecular docking studies were performed to predict the binding mode of the synthesized compounds within the ATP-binding pocket of the FGFR2 kinase domain.
-
Software: The molecular docking was carried out using computational software, a common practice in drug design.[2]
-
Protein Preparation: The crystal structure of the target protein, FGFR2, was obtained from a protein database. The structure was prepared by removing water molecules and ligands, and adding hydrogen atoms.
-
Ligand Preparation: The 3D structures of the pyrazine derivatives were generated and energetically minimized.
-
Docking Procedure: The prepared ligands were docked into the active site of the prepared FGFR2 protein structure. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the key molecular interactions.[2]
The inhibitory activity of the synthesized compounds against the FGFR kinases was determined using an in vitro kinase assay.
-
Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase enzyme.
-
Procedure:
-
The FGFR kinase enzyme, a substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the dose-response data to a suitable equation.
Visualization of Pathways and Workflows
References
Comparison of synthetic routes to substituted pyrazine-2-carboxamides
A comparative analysis of synthetic methodologies is crucial for researchers in medicinal chemistry and drug development to select the most efficient and scalable route for producing substituted pyrazine-2-carboxamides, a scaffold present in numerous biologically active compounds. This guide provides an objective comparison of three prevalent synthetic strategies, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of substituted pyrazine-2-carboxamides can be broadly achieved through several pathways. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a comparison of three common methods: formation via an acyl chloride intermediate, nucleophilic aromatic substitution on a halogenated pyrazine ring, and direct amide coupling using 1,1'-Carbonyldiimidazole (CDI).
| Parameter | Route 1: Acyl Chloride Method | Route 2: Nucleophilic Aromatic Substitution (SNAr) | Route 3: Direct Coupling with CDI |
| Starting Materials | Substituted pyrazine-2-carboxylic acid, amine | Substituted chloropyrazine-2-carboxamide, amine | Substituted pyrazine-2-carboxylic acid, amine |
| Key Reagents | Thionyl chloride (SOCl₂) or oxalyl chloride, base (e.g., pyridine, triethylamine) | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, DMSO) | 1,1'-Carbonyldiimidazole (CDI), solvent (e.g., DMSO, THF) |
| Reaction Conditions | Two steps: 1. Acyl chloride formation (reflux). 2. Amidation (0 °C to room temp.). | Elevated temperatures (e.g., 80-120 °C) | Room temperature to moderate heating (e.g., 120 °C) |
| Typical Yields | 58-88%[1][2][3] | 6-42 µM (MIC value, activity-based) with yields up to 87% for precursors[4] | Generally good, though specific yield data for this exact substrate class is embedded in broader studies[5] |
| Advantages | High reactivity of acyl chloride intermediate, generally good yields, well-established method. | Allows for late-stage introduction of the amine substituent, useful for building libraries from a common intermediate. | Milder than the acyl chloride method, avoids corrosive reagents like SOCl₂, simple workup as imidazole byproduct is gaseous or water-soluble. |
| Disadvantages | Use of hazardous and corrosive reagents (SOCl₂), potential for side reactions if the substrate is sensitive, requires an extra synthetic step. | Requires an activated (electron-deficient) pyrazine ring for the substitution to occur efficiently, may require high temperatures. | CDI is moisture-sensitive, the reactivity can be lower than acyl chlorides, potentially requiring longer reaction times or heating. |
Experimental Protocols
Route 1: Synthesis via Acyl Chloride
This protocol is adapted from the synthesis of N-aryl pyrazine-2-carboxamides.[1][2][6]
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
-
To a suspension of pyrazine-2-carboxylic acid (1.0 eq) in dry toluene, add thionyl chloride (1.5 eq) dropwise.
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude pyrazine-2-carbonyl chloride is often used directly in the next step without further purification.
Step 2: Synthesis of N-substituted pyrazine-2-carboxamide
-
Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude pyrazine-2-carbonyl chloride (1.0 eq) in the same solvent dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the final amide.
Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide.[4]
-
In a sealed vessel, dissolve 3-chloropyrazine-2-carboxamide (1.0 eq) and the desired substituted benzylamine (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-(benzylamino)pyrazine-2-carboxamide derivative.
Route 3: Synthesis via Direct Coupling with CDI
This protocol is adapted from general procedures for synthesizing N-substituted 3-aminopyrazine-2-carboxamides.[5]
-
Dissolve 3-aminopyrazine-2-carboxylic acid (1.0 eq) in a dry polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise to the solution at room temperature. Stir for 1-2 hours to allow for the formation of the activated acyl-imidazole intermediate.
-
Add the desired amine (e.g., benzylamine) (1.1 eq) to the reaction mixture.
-
Heat the mixture in a microwave reactor to 120 °C for 30 minutes. Alternatively, conventional heating can be used, though reaction times may be longer.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and dilute it with ethyl acetate.
-
Wash the organic solution sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired amide.
Visualized Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of substituted pyrazine-2-carboxamides, applicable to all the routes described.
Caption: General workflow for pyrazine-2-carboxamide synthesis.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For drug discovery and development, where the precise synthesis of complex heteroaromatic structures is paramount, the ability to control the site of coupling on a polyhalogenated heteroaryl scaffold is of critical importance. This guide provides a comparative analysis of catalytic systems for the site-selective Suzuki-Miyaura coupling of heteroaryl halides, supported by experimental data to aid in the rational selection of reaction conditions.
Factors Influencing Site-Selectivity
The regiochemical outcome of the Suzuki-Miyaura coupling on a polyhalogenated heterocycle is a delicate interplay of several factors. Understanding these can guide the choice of catalyst and conditions to achieve the desired isomer. The primary determinants of site-selectivity include:
-
Electronic Effects: The intrinsic electronic properties of the heteroaryl ring often dictate the most reactive site. Generally, oxidative addition of the palladium catalyst is favored at the most electron-deficient carbon atom.[1][2] For many N-heterocycles, this corresponds to the position(s) alpha to the nitrogen atom.
-
Steric Hindrance: The steric environment around the carbon-halogen bond can significantly influence the approach of the bulky palladium catalyst. Less sterically hindered positions are generally more susceptible to oxidative addition.
-
Ligand Effects: The choice of ligand coordinated to the palladium center is one of the most powerful tools for controlling site-selectivity. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can override the intrinsic electronic preferences of the substrate, often directing the coupling to a less conventional position.[3]
-
Catalyst Speciation: The nature of the active palladium species in solution can dramatically alter the regiochemical outcome. Mononuclear palladium complexes can exhibit different selectivity compared to multinuclear clusters or nanoparticles.[3][4]
-
Reaction Conditions: Parameters such as the base, solvent, and temperature can also modulate the site-selectivity, often by influencing the catalyst's stability, solubility, and activity.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various palladium-based catalytic systems in the site-selective Suzuki-Miyaura coupling of common dihaloheteroarenes. These examples highlight how the choice of ligand and reaction conditions can be strategically employed to achieve high selectivity for a desired regioisomer.
Dihalopyridines
The selective functionalization of dihalopyridines is a common challenge in medicinal chemistry. The C2 and C4 positions often exhibit distinct reactivity profiles that can be exploited.
| Heteroaryl Halide | Boronic Acid | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | C4:C2 Ratio | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ | QPhos | KF | Toluene/H₂O | RT | 24 | 2.4 : 1 | 36 | [1] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd-PEPPSI-IPr | IPr | K₂CO₃ | Dioxane | 100 | 12 | 10.4 : 1 | - | [3] |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂ | None | Na₂CO₃ | Toluene/H₂O | 110 | 16 | >99 : 1 | 85 | [3] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ (≥3 eq) | K₃PO₄ | Dioxane | 80 | 2 | C2 selective | - | [3] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ (≤2.5 eq) | K₃PO₄ | Dioxane | 80 | 2 | 13 : 1 | - | [3] |
Dichloropyrimidines
Pyrimidines are privileged scaffolds in numerous pharmaceuticals. Controlling the regioselectivity of their derivatization is crucial for structure-activity relationship studies.
| Heteroaryl Halide | Boronic Acid | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time | C4:C2 Ratio | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | C4 selective | 71 | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | C4 selective | 81 | [5] |
| 2,4-Dichloropyrimidine | Thiophenol | Pd(cinnamyl)Cl-IPr | IPr | LiN(SiMe₃)₂ | Dioxane | RT | 24 h | C2 selective | 85 | [6] |
Other Heteroaryl Halides
The principles of site-selective coupling extend to a variety of other heteroaromatic systems, with the ligand often playing a pivotal role in determining the outcome.
| Heteroaryl Halide | Boronic Acid | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) | Reference |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | dppf | K₂CO₃ | Toluene | 100 | 12 | C3-arylated | 85 | [1][2] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ | QPhos | K₂CO₃ | Toluene | 100 | 12 | C5-arylated | 75 | [1][2] |
| 2,4-Diiodooxazole | Phenylboronic acid | Pd₂(dba)₃ | Xantphos | CsF | THF | 60 | 18 | C4-arylated | 78 | [1] |
| 2,4-Diiodooxazole | Phenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | THF | 60 | 18 | C2-arylated | 65 | [1] |
Visualizing the Fundamentals
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, the key factors that govern site-selectivity, and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors determining the regiochemical outcome of the coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
Reproducibility is key in chemical synthesis. The following are representative experimental protocols for achieving site-selective Suzuki-Miyaura couplings.
Protocol 1: Ligand-Controlled C4-Selective Coupling of 2,4-Dichloropyridine
This protocol is adapted from literature demonstrating high C4-selectivity using an N-heterocyclic carbene ligand.[3]
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium precatalyst, Pd-PEPPSI-IPr (3 mol%).
-
The vial is sealed with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with argon three times.
-
Add degassed 1,4-dioxane via syringe to achieve the desired concentration (e.g., 0.1 M).
Reaction and Work-up:
-
Place the vial in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated product.
Protocol 2: Ligand-Free C4-Selective Coupling of 2,4-Dichloropyridine
This protocol highlights a method for achieving high C4-selectivity without the use of a supporting ligand, likely proceeding through palladium nanoparticle catalysis.[3]
Reaction Setup:
-
In a reaction vial, combine 2,4-dichloropyridine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and sodium carbonate (2.0 equiv.).
-
Add palladium(II) chloride (2 mol%) and tetrabutylammonium bromide (NBu₄Br) (1.0 equiv.).
-
Seal the vial, and evacuate and backfill with argon.
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
Reaction and Work-up:
-
Heat the reaction mixture in a preheated oil bath at 110 °C for 16 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling to room temperature, perform a standard aqueous work-up as described in Protocol 1.
-
Purify the residue by column chromatography to isolate the C4-coupled product.
Protocol 3: Microwave-Assisted C4-Selective Coupling of 2,4-Dichloropyrimidine
This protocol utilizes microwave irradiation to achieve rapid and efficient C4-selective coupling.[5][7]
Reaction Setup:
-
To a microwave reactor tube, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a 2:1 mixture of 1,4-dioxane and water.
-
Purge the mixture with argon for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5 mol%).
Reaction and Work-up:
-
Seal the tube and place it in the microwave reactor.
-
Irradiate at a constant temperature of 100 °C for 15 minutes.
-
After cooling, follow the work-up and purification procedures outlined in Protocol 1.
This guide provides a foundational understanding and practical data for embarking on site-selective Suzuki-Miyaura couplings of heteroaryl halides. The choice of catalyst system is paramount, and the provided tables and protocols offer a starting point for reaction optimization. For novel substrates, screening of ligands and reaction conditions will likely be necessary to achieve the desired selectivity and yield.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Catalyst Selection for Suzuki Coupling with Brominated Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and a broad tolerance for various functional groups.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of complex biaryl and heteroaryl structures, which are core motifs in numerous pharmaceuticals, agrochemicals, and functional materials.[2][3]
This guide offers a comparative analysis of catalyst systems for the Suzuki coupling of brominated heterocycles. Heterocyclic compounds are ubiquitous in drug discovery, and utilizing their brominated variants offers a strategic balance between reactivity and stability.[1][4][5] Unlike the more reactive iodo-derivatives, bromoheterocycles are often more cost-effective and shelf-stable, yet they are typically more reactive than their chloro-counterparts, which often require highly specialized and active catalysts.[1] Navigating the catalyst landscape is therefore critical to achieving optimal outcomes with these valuable substrates.
The Catalytic Engine: A Mechanistic Overview
At the heart of the Suzuki-Miyaura reaction is a catalytic cycle driven by a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is fundamental to rational catalyst selection, as each component—the palladium precursor, the ligand, and the base—plays a crucial and distinct role in one of the three key steps.[3][7][8]
-
Oxidative Addition : The cycle commences with the insertion of the active, low-coordinate Pd(0) catalyst into the carbon-bromine bond of the heteroaryl bromide. This is often the rate-determining step of the reaction. The electronic properties and steric bulk of the ancillary ligand profoundly influence the rate of this step.[7] Electron-rich ligands, for instance, increase the electron density on the palladium center, which facilitates its insertion into the C-Br bond.[7]
-
Transmetalation : In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This process requires activation of the organoboron reagent by a base, which forms a more nucleophilic "ate" complex. The exact mechanism of this transfer is still a subject of detailed study, but it results in the formation of a diorganopalladium(II) intermediate.[1][8]
-
Reductive Elimination : The final step involves the coupling of the two organic fragments attached to the palladium center. A new carbon-carbon bond is formed, yielding the desired product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[3][8] This step is often accelerated by bulky ligands, which create steric pressure around the metal center, favoring the formation of the product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Catalyst Systems
The choice of catalyst is not merely about the palladium source—Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are common precursors that generate the active Pd(0) species in situ—but is critically dependent on the ligand bound to the metal.[6][7] The ligand dictates the catalyst's stability, solubility, and, most importantly, its reactivity.[9]
Phosphine Ligands: The Workhorses
Traditional Phosphines (e.g., PPh₃, PCy₃): Triphenylphosphine (PPh₃) is a classic ligand, often used in the form of Pd(PPh₃)₄. While effective for simple aryl bromides, its performance can be modest with more challenging, electron-deficient, or sterically hindered heteroaryl bromides.[10] Tricyclohexylphosphine (PCy₃) offers increased electron-donating ability and bulk, often improving reactivity.[10]
Bulky, Electron-Rich Monophosphine Ligands (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald and others, has revolutionized palladium-catalyzed cross-coupling.[4][11] Ligands such as SPhos and XPhos are characterized by a biaryl backbone and bulky, electron-rich alkyl or aryl phosphine substituents.
-
Why they work: The steric bulk of these ligands promotes the formation of highly reactive, monoligated L-Pd(0) species, which readily undergo oxidative addition.[12] The strong electron-donating character of the phosphine group enhances the rate of this crucial first step.[12] For many brominated heterocycles, particularly those that are electron-deficient or sterically demanding, Buchwald-type ligands are often the first choice.[4]
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
NHC ligands are another class of highly effective ligands for Suzuki couplings. They are powerful σ-donors, often more so than phosphines, forming very strong bonds with the palladium center.[13][14]
-
Why they work: The strong Pd-NHC bond leads to highly stable and robust catalysts.[14] This stability can translate into high turnover numbers (TONs) and frequencies (TOFs), making them suitable for reactions at low catalyst loadings. Pre-formed catalysts like PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are commercially available, air-stable, and user-friendly, making them an excellent choice for coupling heteroaryl halides.[15] The electron-rich nature of NHCs enhances the rate of oxidative addition, similar to electron-rich phosphines.[13]
Palladacycles: Pre-activated and Efficient
Palladacycles are pre-activated Pd(II) catalyst precursors where the ligand is already coordinated to the palladium in a cyclic structure. They exhibit high thermal stability and catalytic activity.[10][15]
-
Why they work: By being "pre-activated," palladacycles can enter the catalytic cycle more rapidly. Their robustness and high efficiency make them particularly advantageous for large-scale industrial syntheses.[7][15]
Data-Driven Catalyst Selection
The optimal catalyst system is highly substrate-dependent. However, comparative data provides an invaluable starting point for reaction optimization. The table below summarizes the performance of different catalyst systems for the Suzuki coupling of 3-bromopyridine with phenylboronic acid, a representative transformation involving a common heterocyclic core.
| Catalyst System (Precursor/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | ~28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Table based on illustrative data presented in reference literature to highlight performance trends.[15]
Interpreting the Data:
-
Pd(PPh₃)₄ provides a good yield but requires a higher catalyst loading and longer reaction time, reflecting its moderate activity.
-
The Pd(OAc)₂/SPhos system, a representative Buchwald-type catalyst, shows significantly improved efficiency, achieving a higher yield in less time with a lower catalyst loading.[15] This highlights the impact of bulky, electron-rich phosphine ligands.
-
PEPPSI-IPr , an NHC-based precatalyst, demonstrates the highest activity, affording an excellent yield in the shortest time with the lowest catalyst loading.[15] This underscores the power of modern NHC ligands for challenging couplings.
Experimental Protocols
Executing a successful Suzuki coupling requires careful attention to technique, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.
General Protocol for Suzuki Coupling of a Brominated Heterocycle
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials and Reagents:
-
Brominated heterocycle (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Ligand (e.g., SPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL)
Reaction Setup and Execution:
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the brominated heterocycle, arylboronic acid, base, palladium precursor, and ligand.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of brominated heterocycles is a robust and versatile synthetic tool. While traditional catalysts like Pd(PPh₃)₄ can be effective, the modern synthetic chemist is empowered by a superior arsenal of catalyst systems. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands consistently provide higher yields, shorter reaction times, and lower catalyst loadings.[4][5][14] The choice between these advanced systems often comes down to substrate specifics, cost, and ease of use, with pre-formed NHC catalysts offering significant practical advantages.
Looking ahead, the field continues to evolve. The development of nickel-based catalysts is gaining traction as a more sustainable and cost-effective alternative to palladium for certain transformations.[1][2] Furthermore, the design of heterogeneous palladium catalysts, which can be easily separated and recycled, remains a key goal, particularly for large-scale industrial applications.[16] As the demand for complex heterocyclic molecules grows, so too will the innovation in the catalyst systems that enable their synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgchemres.org [orgchemres.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 3-Bromopyrazine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 3-Bromopyrazine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
This guide outlines the necessary safety precautions, step-by-step disposal instructions, and regulatory considerations to facilitate the safe handling of this compound.
Hazard and Safety Information
This compound and its isomers are classified as hazardous materials.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.
Summary of Hazard Data for Related Compounds:
| Hazard Category | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [1][2] |
Experimental Protocol for Disposal
The recommended disposal method for this compound is to treat it as a halogenated organic acid waste. This involves collection and subsequent disposal by a licensed hazardous waste management company. Do not attempt to neutralize or dispose of this chemical down the drain.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
It is essential to segregate halogenated waste from non-halogenated waste streams.[3] Mixing these wastes can lead to increased disposal costs and potential chemical incompatibilities.[3]
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Carboxylic Acids."[4]
-
-
Container Selection and Labeling:
-
Use a compatible, leak-proof container for collecting the waste. The container should have a secure lid to prevent the release of vapors.
-
Label the container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The primary hazards (e.g., Irritant, Harmful)
-
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated container using a scoop or spatula.
-
Avoid creating dust. If the material is a fine powder, handle it with extreme care in a fume hood.
-
For containers or labware contaminated with the compound, the first rinse should be collected as hazardous waste.[3] Subsequent rinses of empty containers may be disposed of down the drain with copious amounts of water, provided local regulations permit this.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents or bases.
-
-
Disposal Arrangement:
-
Once the waste container is full or has been in storage for a designated period (as per institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the final disposal of the hazardous waste.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromopyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3-Bromopyrazine-2-carboxylic acid, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing risks and establishing a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1]
The following Personal Protective Equipment (PPE) is mandatory when handling this compound to mitigate exposure risks.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes. Safety glasses must have side-shields.[2] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat.[2] |
| Respiratory Protection | N95 Dust Mask or equivalent | Recommended, especially when handling the solid form, to prevent inhalation of dust particles.[3] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Prepare all necessary equipment and reagents before bringing the chemical into the work area.
2. Handling and Use:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not breathe in dust, fumes, or vapors.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Keep the container tightly closed when not in use.[1]
3. Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spill: Evacuate the area and contact the appropriate emergency response team.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Disposal Plan
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be collected in a designated, labeled hazardous waste container.
-
Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
